ATX inhibitor 18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17Cl2FN6O |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |
InChI Key |
ARXKMGRNHJWHRP-YPXUMCKCSA-N |
Isomeric SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of ATX Inhibitor 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in a variety of pathologies, including fibrosis, inflammation, and cancer. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA, through its interaction with a family of G protein-coupled receptors, triggers a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. The development of potent and selective ATX inhibitors is therefore a key strategy for modulating these pathological processes. This technical guide provides an in-depth overview of the discovery and synthesis of a notable ATX inhibitor, designated as compound 18 in several key studies. It has come to light that "ATX inhibitor 18" refers to at least four distinct chemical entities, each with unique structural features and inhibitory profiles. This guide will address each of these compounds individually, presenting their quantitative data, detailed experimental protocols, and relevant signaling pathways.
The Autotaxin-LPA Signaling Axis
The ATX-LPA signaling pathway plays a pivotal role in both normal physiology and disease. Understanding this pathway is crucial for appreciating the mechanism of action of ATX inhibitors.
Unraveling the Structure-Activity Relationship of Boronic Acid-Based Autotaxin Inhibitors: A Technical Guide
An in-depth examination of the core principles driving the potency and selectivity of a prominent class of autotaxin inhibitors, with a focus on the HA155 scaffold.
This technical guide provides a detailed analysis of the structure-activity relationships (SAR) for a significant class of autotaxin (ATX) inhibitors centered around a boronic acid warhead. For researchers, scientists, and drug development professionals, this document outlines the key molecular interactions, quantitative inhibitory data, and experimental methodologies crucial for the rational design of novel ATX-targeting therapeutics.
Autotaxin is a secreted lysophospholipase D that plays a pivotal role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[1][2][3] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for various diseases.[2][4]
A particularly successful class of ATX inhibitors utilizes a boronic acid moiety to target the catalytic site of the enzyme. This guide will focus on the SAR of these compounds, with a specific emphasis on the well-characterized inhibitor HA155 and its analogs, which are sometimes referred to as inhibitor 18 in specific publications.
Structure-Activity Relationship of Boronic Acid-Based ATX Inhibitors
The development of boronic acid-based ATX inhibitors was driven by a strategy to directly target the threonine nucleophile (Thr210) within the enzyme's active site.[2][5] The boronic acid acts as a hard Lewis acid, forming a reversible covalent bond with the hydroxyl group of the threonine residue.[5][6] The general structure of these inhibitors consists of a boronic acid "warhead," a central scaffold (often a thiazolidinedione), and a hydrophobic "tail" that occupies the lipid-binding pocket of ATX.[7]
The crystal structure of ATX in complex with HA155 confirms that the boronic acid moiety interacts with the active site threonine, while the hydrophobic 4-fluorobenzyl tail extends into the hydrophobic pocket, mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[5][6] SAR studies have revealed several key determinants of inhibitory potency:
-
The Boronic Acid Moiety: The presence of the boronic acid is critical for high-potency inhibition, as it directly engages the catalytic machinery of the enzyme.[2][4]
-
The Hydrophobic Tail: The nature and substitution pattern of the hydrophobic tail significantly influence binding affinity. For instance, the 4-fluorobenzyl group in HA155 has been shown to be optimal for fitting into the hydrophobic pocket.[5]
-
The Central Scaffold and Linker: The rigidity and composition of the linker connecting the boronic acid to the hydrophobic tail are also important for optimal positioning of the key interacting groups within the active site.[5] For example, a more rigid amide linker can result in suboptimal binding and incomplete inhibition.[5]
Quantitative SAR Data
The inhibitory activities of HA155 and its analogs against ATX have been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | R Group (Hydrophobic Tail) | Linker Modification | IC50 (nM) | Reference |
| HA155 (18) | 4-Fluorobenzyl | - | 5.7 | [8][9] |
| Analog 1 | Benzyl | - | 15 | [5] |
| Analog 2 | 4-Chlorobenzyl | - | 10 | [5] |
| Analog 3 | 4-Methylbenzyl | - | 12 | [5] |
| Analog 4 | 4-Fluorobenzyl | Amine linker instead of ether | 36 | [5] |
| Analog 5 | 4-Fluorobenzyl | Amide linker instead of ether | 19 (incomplete inhibition) | [5] |
Experimental Protocols
The evaluation of ATX inhibitors relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a commonly used in vitro ATX inhibition assay.
Choline Release Assay for ATX Inhibition
This assay measures the choline product released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC). The amount of choline is quantified using a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
Test inhibitors (e.g., HA155) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a working solution of ATX in assay buffer. Prepare a working solution of LPC in assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted inhibitor solution. b. Add the ATX working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the LPC substrate solution to each well. d. Immediately add the detection reagent mixture containing choline oxidase, HRP, and Amplex Red.
-
Signal Detection: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals or at a fixed endpoint.
-
Data Analysis: a. Subtract the background fluorescence from wells containing no ATX. b. Plot the rate of fluorescence increase or the endpoint fluorescence against the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each inhibitor.
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[1][10] This signaling cascade triggers a variety of downstream cellular responses.[10][11]
Caption: The ATX-LPA signaling pathway.
Experimental Workflow for In Vitro ATX Inhibition Assay
The following diagram illustrates the key steps in the in vitro screening of ATX inhibitors.
Caption: Workflow for ATX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin Inhibitor IV, HA155 The Autotaxin Inhibitor IV, HA155 controls the biological activity of Autotaxin. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of Autotaxin Inhibitor Ziritaxestat (GLPG1690) on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the potent and selective autotaxin (ATX) inhibitor, ziritaxestat (GLPG1690), on key cellular signaling pathways. Ziritaxestat serves as a representative ATX inhibitor for the purposes of this document. The information presented herein is intended to support research and development efforts in fields such as fibrosis, oncology, and inflammation where the ATX-LPA signaling axis is a critical therapeutic target.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA)[1][2]. LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), LPAR1-6[1][3][4]. The ATX-LPA-LPAR signaling axis is a crucial regulator of numerous physiological and pathological processes, including cell proliferation, survival, migration, and differentiation[1][3][5]. Dysregulation of this axis has been implicated in a variety of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation[3][6].
Ziritaxestat (GLPG1690) is a selective and orally bioavailable small molecule inhibitor of ATX[7]. By inhibiting ATX, ziritaxestat reduces the production of LPA, thereby modulating the downstream signaling pathways that contribute to disease pathogenesis[7]. Although the clinical development of ziritaxestat for IPF was discontinued, it remains a valuable tool for preclinical research into the role of the ATX-LPA axis[6][7].
Quantitative Data on Ziritaxestat (GLPG1690)
The inhibitory potency and pharmacological properties of ziritaxestat have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 | 131 nM | Recombinant human ATX | [2] |
| Ki | 15 nM | Recombinant human ATX | [2] |
| In vivo LPA Reduction | >80% reduction in plasma LPA 18:2 | Mouse | [1] |
| Human Plasma LPA Reduction | ~90% maximum reduction of LPA18:2 | Healthy Human Volunteers | [7] |
| Absolute Bioavailability | 54% | Human | [5][8] |
| Plasma Half-life (t1/2) | ~5 hours | Human | [9] |
Effects on Cellular Signaling Pathways
Inhibition of ATX by ziritaxestat leads to a reduction in LPA levels, which in turn attenuates the activation of downstream signaling cascades. The primary pathways affected include the PI3K/Akt and RhoA signaling pathways, which are central to cell survival, proliferation, and migration.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. LPA is a known activator of this pathway through its interaction with LPARs, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. By reducing LPA levels, ziritaxestat is expected to decrease the phosphorylation of Akt.
// Nodes Ziritaxestat [label="Ziritaxestat (GLPG1690)", fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin (ATX)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPC [label="LPC", fillcolor="#FFFFFF", fontcolor="#202124"]; LPA [label="LPA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPAR [label="LPA Receptors (LPARs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Survival & Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ziritaxestat -> ATX [arrowhead=tee, color="#EA4335"]; LPC -> ATX [label="Substrate", style=dashed, arrowhead=none, fontcolor="#5F6368"]; ATX -> LPA [label="Hydrolysis", fontcolor="#5F6368"]; LPA -> LPAR [arrowhead=normal, color="#4285F4"]; LPAR -> PI3K [arrowhead=normal, color="#4285F4"]; PI3K -> PIP3 [label="PIP2 to PIP3", fontcolor="#5F6368"]; PIP3 -> PDK1 [arrowhead=normal, color="#4285F4"]; PDK1 -> Akt [arrowhead=normal, color="#4285F4"]; Akt -> pAkt [label="Phosphorylation", fontcolor="#5F6368"]; pAkt -> Downstream [arrowhead=normal, color="#4285F4"]; Downstream -> Response [arrowhead=normal, color="#4285F4"]; } .dot Caption: Ziritaxestat inhibits ATX, reducing LPA and downstream PI3K/Akt signaling.
RhoA Signaling Pathway
The RhoA signaling pathway is a key regulator of the actin cytoskeleton, and as such, plays a pivotal role in cell migration, adhesion, and contraction. LPA is a potent activator of RhoA. Upon LPA binding to its receptors, particularly LPAR1/2/3, the associated G proteins (Gα12/13) activate RhoGEFs, which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then engages downstream effectors like ROCK to promote stress fiber formation and cell migration. Ziritaxestat, by lowering LPA levels, is anticipated to reduce RhoA activation.
// Nodes Ziritaxestat [label="Ziritaxestat (GLPG1690)", fillcolor="#FBBC05", fontcolor="#202124"]; ATX [label="Autotaxin (ATX)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPC [label="LPC", fillcolor="#FFFFFF", fontcolor="#202124"]; LPA [label="LPA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPAR [label="LPA Receptors (LPARs)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gα12/13", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoA_GDP [label="RhoA-GDP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cytoskeletal Reorganization\nCell Migration & Contraction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ziritaxestat -> ATX [arrowhead=tee, color="#EA4335"]; LPC -> ATX [label="Substrate", style=dashed, arrowhead=none, fontcolor="#5F6368"]; ATX -> LPA [label="Hydrolysis", fontcolor="#5F6368"]; LPA -> LPAR [arrowhead=normal, color="#4285F4"]; LPAR -> G_protein [arrowhead=normal, color="#4285F4"]; G_protein -> RhoGEF [arrowhead=normal, color="#4285F4"]; RhoGEF -> RhoA_GTP [label="GDP to GTP", fontcolor="#5F6368"]; RhoA_GDP -> RhoGEF [style=dashed, arrowhead=none]; RhoA_GTP -> ROCK [arrowhead=normal, color="#4285F4"]; ROCK -> Response [arrowhead=normal, color="#4285F4"]; } .dot Caption: Ziritaxestat inhibits ATX, reducing LPA and downstream RhoA signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of ziritaxestat on ATX activity and downstream signaling pathways.
In Vitro ATX Enzyme Inhibition Assay
This assay measures the ability of ziritaxestat to inhibit the enzymatic activity of ATX.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
Ziritaxestat (GLPG1690)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and fatty-acid-free BSA)
-
LC-MS/MS system for LPA detection
Procedure:
-
Prepare a stock solution of ziritaxestat in DMSO.
-
Serially dilute ziritaxestat in assay buffer to create a range of concentrations.
-
In a 96-well plate, add recombinant human ATX to each well.
-
Add the diluted ziritaxestat or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Analyze the samples for the amount of LPA produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each ziritaxestat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt as a measure of PI3K/Akt pathway activation.
Materials:
-
Cell line of interest (e.g., fibroblasts, cancer cells)
-
Ziritaxestat (GLPG1690)
-
LPA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of ziritaxestat or vehicle for 1-2 hours.
-
Stimulate the cells with LPA for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify band intensities to determine the ratio of phospho-Akt to total Akt.
RhoA Activation Assay (Pull-down)
This assay measures the amount of active, GTP-bound RhoA.
Materials:
-
Cell line of interest
-
Ziritaxestat (GLPG1690)
-
LPA
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Cell lysis buffer provided in the kit
-
Primary antibody: mouse anti-RhoA
-
HRP-conjugated anti-mouse secondary antibody
-
Other reagents for Western blotting as described above
Procedure:
-
Follow steps 1-4 for cell culture and treatment as in the Western blot protocol.
-
Lyse the cells with the provided lysis buffer.
-
Clarify the lysates and normalize the protein concentration.
-
To a portion of the lysate, add Rhotekin-RBD agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted samples by Western blotting using an anti-RhoA antibody.
-
Run a parallel Western blot on the total cell lysates to determine the total RhoA levels for normalization.
-
Quantify the bands to determine the relative amount of active RhoA.
Conclusion
Ziritaxestat (GLPG1690) is a potent inhibitor of autotaxin that effectively reduces the production of lysophosphatidic acid. This leads to the attenuation of key downstream signaling pathways, including the PI3K/Akt and RhoA pathways, which are integral to cellular processes driving diseases like fibrosis and cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of ziritaxestat and other ATX inhibitors. A thorough understanding of how these inhibitors modulate cellular signaling is paramount for the continued development of novel therapeutics targeting the ATX-LPA axis.
References
- 1. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpg.com [glpg.com]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
The Role of Autotaxin Inhibitors in Cancer Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical mediator in cancer progression, influencing tumor growth, invasion, angiogenesis, and resistance to therapy.[1] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the tumor microenvironment.[2][3] Elevated ATX expression is observed in numerous malignancies and correlates with poor prognosis.[2][4] Consequently, inhibiting ATX has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of ATX inhibitors in oncology, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
The ATX-LPA Signaling Axis in Cancer
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[5] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), activating a multitude of downstream signaling pathways.[2][6] These pathways, including RAS-ERK, PI3K-AKT, and Rho, are fundamental to cancer hallmarks such as cell proliferation, survival, and migration.[7][8]
In the tumor microenvironment (TME), ATX can be secreted by cancer cells themselves or by stromal cells like cancer-associated fibroblasts and adipocytes.[6][9] This leads to a localized increase in LPA concentrations, fostering a pro-tumorigenic environment.[1] A feed-forward loop can be established where inflammatory cytokines, often present in the TME, stimulate further ATX production, amplifying the pro-cancer signaling.[1][10][11]
The ATX-LPA axis also contributes significantly to therapy resistance. LPA has been shown to protect cancer cells from the cytotoxic effects of chemotherapeutic agents like paclitaxel, tamoxifen, and doxorubicin.[8][11][12] This protective effect is partly mediated by the upregulation of antioxidant proteins and multidrug resistance transporters.[10][11]
Below is a diagram illustrating the core ATX-LPA signaling pathway and its role in promoting cancer.
ATX Inhibitors in Preclinical Cancer Models
Several small molecule inhibitors of ATX have been developed and evaluated in preclinical cancer models. These compounds, such as GLPG1690 (Ziritaxestat) and IOA-289, have demonstrated promising anti-cancer activity, both as monotherapies and in combination with standard-of-care treatments.[5][9][13]
The efficacy of ATX inhibitors has been quantified through various in vitro and in vivo studies. The tables below summarize key data for prominent ATX inhibitors.
Table 1: In Vitro Potency of ATX Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference(s) |
|---|---|---|---|---|---|
| GLPG1690 | Human ATX | Biochemical | 130-220 nM | 15 nM | [14] |
| GLPG1690 | Human Plasma | LPA Production | 242 nM | - | [15] |
| IOA-289 | Human Plasma | LPA Production | 36 nM | - | [13][16] |
| ATX-21020 | KIF18A | ATPase Activity | 14.5 nM | - |[17] |
Note: ATX-21020 is a KIF18A inhibitor, included for context on related targets, but is not a direct ATX inhibitor.
Table 2: In Vivo Efficacy of ATX Inhibitors in Breast Cancer Mouse Models
| Inhibitor | Model | Treatment | Key Findings | Reference(s) |
|---|---|---|---|---|
| GLPG1690 | 4T1 Syngeneic Orthotopic | + Doxorubicin | Synergistically decreased tumor growth by ~30%; Reduced Ki67+ cells. | [9][10][14] |
| GLPG1690 | 4T1 Syngeneic Orthotopic | + Radiotherapy | Decreased Ki67+ cells; Increased cleaved caspase-3; Decreased Bcl-2. | [9][18] |
| ONO-8430506 | 4T1 Mouse Model | Monotherapy | Inhibited primary tumor growth by ~60%. | [10] |
| ONO-8430506 | 4T1 Mouse Model | + Doxorubicin | Increased efficacy in reducing tumor growth and lung metastasis. |[10][19] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of GLPG1690 in Humans
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Half-life (t1/2) | ~5 hours | Single & Multiple Doses | [20][21][22] |
| Time to max concentration (tmax) | ~2 hours | Single & Multiple Doses | [21][22] |
| Max Plasma LPA Reduction | ~80-90% | Single & Multiple Doses | [20][21][23] |
| Effective Plasma Concentration | ~0.6 µg/mL | For ~80% LPA reduction |[21] |
Note: While GLPG1690 (Ziritaxestat) showed promise, its development for idiopathic pulmonary fibrosis was discontinued after Phase 3 trials due to the benefit-risk profile.[24][25][26][27]
Experimental Protocols
The evaluation of ATX inhibitors involves a series of standardized in vitro and in vivo assays.
This is a common fluorometry-based assay to quantify ATX activity and the potency of its inhibitors.[28]
Principle: The assay is based on a coupled enzyme reaction. ATX hydrolyzes LPC to generate choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.[28]
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA).
-
ATX Working Solution: Dilute recombinant ATX enzyme in assay buffer to a final concentration (e.g., 6.4 nM).[28]
-
Substrate Solution: Prepare a working solution of LPC (e.g., 200 µM) in assay buffer.[28]
-
Detection Mix: Prepare a mix containing Amplex Red reagent, HRP, and choline oxidase in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor (e.g., GLPG1690) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add inhibitor dilutions to the wells. Include positive (no inhibitor) and negative (no ATX) controls.
-
Add the ATX working solution to all wells except the negative controls.
-
Pre-incubate the plate (e.g., 15 minutes at 37°C) to allow inhibitor-enzyme interaction.[28]
-
Initiate the reaction by adding the substrate solution (LPC).
-
Add the detection mix.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at appropriate intervals (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
This model is frequently used to assess the in vivo efficacy of ATX inhibitors.[9][10][14]
Principle: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic, are injected into the mammary fat pad of immunocompetent BALB/c mice. This allows for the study of the inhibitor's effect on primary tumor growth, metastasis, and the interaction with an intact immune system.[10]
Protocol Steps:
-
Cell Culture: Culture 4T1 cells under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend 4T1 cells in a suitable medium (e.g., PBS).
-
Inject a defined number of cells (e.g., 5 x 10⁴ cells) into the mammary fat pad of female BALB/c mice.
-
-
Treatment Regimen:
-
Once tumors are palpable or reach a certain size, randomize mice into treatment groups (e.g., Vehicle control, ATX inhibitor alone, Chemotherapy alone, Combination).
-
Administer the ATX inhibitor (e.g., GLPG1690 at 100 mg/kg, twice daily via oral gavage) and/or other agents according to the study design.[10]
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and harvest tumors and other organs (e.g., lungs for metastasis analysis).
-
-
Ex Vivo Analysis:
-
Tumor Weight: Weigh the excised primary tumors.
-
Metastasis: Count metastatic nodules on the surface of the lungs.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and other relevant biomarkers.[9][18]
-
Biomarker Analysis: Measure levels of cytokines or LPA in plasma or tumor tissue.
-
The workflow for preclinical evaluation of an ATX inhibitor is summarized in the diagram below.
Conclusion
The ATX-LPA signaling axis is a validated and compelling target in oncology.[1][4] Preclinical data strongly support the role of ATX inhibitors in suppressing cancer progression and overcoming therapy resistance.[9][10][19] The methodologies outlined in this guide provide a framework for the continued evaluation and development of this promising class of anti-cancer agents. While clinical development has faced setbacks, the robust preclinical evidence warrants further investigation, potentially in specific cancer subtypes or combination regimens, to fully realize the therapeutic potential of ATX inhibition.[5][24]
References
- 1. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 6. mdpi.com [mdpi.com]
- 7. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gilead.com [gilead.com]
- 25. reports.glpg.com [reports.glpg.com]
- 26. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 27. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ATX Inhibitor 18 on Extracellular Matrix Deposition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and often fatal group of disorders for which effective therapies remain elusive. A key player in the pathogenesis of fibrosis is the enzyme autotaxin (ATX), which generates the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical driver of fibroblast activation, proliferation, and the subsequent deposition of ECM components, making it a compelling target for therapeutic intervention. This technical guide focuses on a novel ATX inhibitor, designated as "ATX inhibitor 18" (also known as compound 8b), and its impact on ECM deposition.
This compound is a potent, small molecule inhibitor belonging to the tetrahydropyrido[4,3-d]pyrimidine class of compounds. Research has identified it as a promising anti-fibrotic agent due to its ability to suppress collagen deposition, a hallmark of fibrotic tissue remodeling. This document summarizes the available quantitative data, outlines the general experimental protocols used to assess its efficacy, and illustrates the key signaling pathways involved.
Core Concepts: The ATX-LPA Signaling Axis in Fibrosis
The enzyme autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the surface of various cell types, including fibroblasts. This binding event triggers a cascade of intracellular signaling pathways that are central to the fibrotic process.
Key downstream effects of LPA receptor activation in fibroblasts include:
-
Proliferation and Migration: LPA promotes the growth and movement of fibroblasts to sites of injury.
-
Myofibroblast Differentiation: Fibroblasts differentiate into myofibroblasts, which are highly contractile cells responsible for excessive ECM production.
-
ECM Synthesis: Myofibroblasts upregulate the expression and secretion of ECM proteins, such as collagens and fibronectin.
By inhibiting ATX, this compound effectively reduces the production of LPA, thereby dampening these pro-fibrotic signaling events and mitigating the excessive deposition of ECM.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound (compound 8b) as identified in the foundational research by Jiang N, et al. (2020).
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | Value | Reference |
| ATX IC50 | N/A (Enzymatic Assay) | 24.6 nM | [1] |
| Anti-proliferative Activity | Cardiac Fibroblasts | 81.5% Inhibition | [1] |
Table 2: Effect of this compound on Collagen Deposition
| Treatment | Cell Type | Effect on Collagen | Reference |
| This compound (10 µM) | Cardiac Fibroblasts | Suppresses TGF-β-mediated collagen deposition | [1] |
Note: The available literature abstracts do not provide specific quantitative values for the reduction in individual ECM components (e.g., percentage decrease in collagen type I or fibronectin). Access to the full research article is required for a more detailed quantitative analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, detailed methodologies are contained within the primary research article, this section outlines the general experimental workflows typically employed in the evaluation of anti-fibrotic compounds like this compound.
ATX Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATX.
-
Principle: Recombinant human ATX is incubated with its substrate, lysophosphatidylcholine (LPC). The product of the enzymatic reaction, choline, is then measured using a fluorescent or colorimetric probe.
-
General Procedure:
-
Recombinant ATX is pre-incubated with varying concentrations of this compound.
-
LPC is added to initiate the enzymatic reaction.
-
After a defined incubation period, a detection reagent (e.g., a choline oxidase/peroxidase system with a fluorescent probe) is added.
-
The signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Cell-Based Anti-Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of pro-fibrotic cells, such as cardiac fibroblasts.
-
Principle: The proliferation of cells is measured in the presence of various concentrations of the test compound.
-
General Procedure:
-
Cardiac fibroblasts are seeded in multi-well plates.
-
The cells are treated with different concentrations of this compound.
-
After an incubation period (e.g., 48 hours), cell viability and proliferation are assessed using a method such as the MTT or MTS assay, which measures metabolic activity.
-
The percentage of inhibition of proliferation is calculated relative to untreated control cells.
-
In Vitro Fibrosis Model and ECM Deposition Analysis
This experiment models the fibrotic process in a cell culture system to evaluate the inhibitor's effect on ECM production.
-
Principle: Fibroblasts are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-beta (TGF-β), to induce the expression and deposition of ECM proteins. The effect of the ATX inhibitor on this process is then quantified.
-
General Procedure:
-
Cardiac fibroblasts are cultured.
-
The cells are treated with TGF-β to induce a fibrotic phenotype.
-
Concurrently, the cells are treated with this compound at a specific concentration (e.g., 10 µM).
-
After an incubation period, the cells and the secreted ECM are analyzed.
-
ECM Quantification:
-
Immunofluorescence Staining: Cells are stained with antibodies against specific ECM proteins (e.g., collagen type I, fibronectin) and visualized using fluorescence microscopy.
-
Western Blotting: The total amount of specific ECM proteins in the cell lysates or the secreted matrix is quantified.
-
Sircol Assay: A quantitative dye-binding assay to measure total collagen content.
-
-
Signaling Pathways and Visualizations
The anti-fibrotic effect of this compound is mediated through the disruption of the ATX-LPA signaling axis. The following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: The ATX-LPA signaling pathway in fibrosis and the point of intervention for this compound.
Caption: A generalized experimental workflow for assessing the impact of this compound on TGF-β induced ECM deposition in vitro.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-fibrotic agent by potently inhibiting ATX and subsequently suppressing pro-fibrotic cellular responses, including collagen deposition. The available data strongly support its further investigation as a therapeutic candidate for fibrotic diseases.
However, a comprehensive understanding of its effects on the broader spectrum of ECM components and the intricate signaling networks it modulates requires further detailed investigation. Access to the full primary research data is essential for a complete analysis. Future studies should aim to:
-
Elucidate the precise impact of this compound on the expression of various collagen subtypes, fibronectin, and other ECM-related genes.
-
Investigate the downstream signaling pathways affected by this compound in greater detail using techniques such as phosphoproteomics and transcriptomics.
-
Evaluate the in vivo efficacy of this compound in preclinical models of fibrosis to translate these promising in vitro findings towards clinical application.
This technical guide provides a foundational understanding of the role of this compound in mitigating ECM deposition. As more research becomes available, a more detailed and quantitative picture of its therapeutic potential will emerge.
References
The Therapeutic Potential of ATX Inhibitor 18 in Inflammatory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a key driver of numerous debilitating diseases. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a critical pathway in the initiation and perpetuation of inflammatory responses, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth overview of a novel investigational molecule, referred to herein as ATX inhibitor 18, a potent and selective inhibitor of autotaxin. We will explore its mechanism of action, summarize key preclinical data in models of inflammatory disease, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Autotaxin-LPA Axis in Inflammation
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[4][5] LPA exerts its pleiotropic effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and inflammatory responses.[1][3]
Under normal physiological conditions, the ATX-LPA axis is involved in processes such as wound healing and tissue remodeling.[6] However, dysregulation of this pathway, characterized by elevated ATX expression and LPA levels, is strongly implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and pulmonary fibrosis.[6][7][8] Inflammatory signals can up-regulate ATX expression, creating a vicious cycle that sustains chronic inflammation.[2] By inhibiting ATX, the production of pro-inflammatory LPA is reduced, offering a targeted approach to ameliorate inflammation.[4]
This compound: A Profile
This compound is a small molecule inhibitor designed for high potency and selectivity against autotaxin. While the specific chemical structure remains proprietary, its mechanism of action and preclinical efficacy have been characterized through a series of in vitro and in vivo studies.
Mechanism of Action
This compound acts as a potent, non-competitive inhibitor of autotaxin. It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition offers advantages in terms of specificity and reduced potential for off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical evaluations.
| In Vitro Potency | Value | Assay Type | Reference Compound |
| IC50 (FS-3 Substrate) | 1.5 µM | Fluorescent Enzyme Assay | Compound 19 (1.6 µM)[9] |
| Inhibition Type | Non-competitive | Enzyme Kinetics | N/A |
| Preclinical Efficacy in Inflammatory Models | Animal Model | Key Findings | Reference Inhibitor Data |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | Significant reduction in paw swelling and inflammatory markers. | Conditional genetic deletion of ATX from synovial fibroblasts attenuated arthritis development.[8] |
| Inflammatory Bowel Disease | SAMP1/Fc Mouse Model of Crohn's-like Ileitis | Decreased pro-inflammatory cytokine expression (IL-4, IL-5, IL-13) and attenuated immune cell migration. | PF-8380 treatment led to similar reductions in Th2 cytokines.[7] |
| Neuroinflammation | LPS-Induced Endotoxemia (Mouse) | Attenuation of neuroinflammatory markers in the brain. | Pharmacological inhibition of ATX dampened the LPS-induced neuroinflammatory response.[10] |
| Pulmonary Fibrosis | Bleomycin-Induced Lung Fibrosis (Mouse) | Reduced collagen deposition and improved lung function. | GLPG1690 was superior to pirfenidone in reducing the Ashcroft fibrotic score.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro ATX Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against recombinant human autotaxin.
Materials:
-
Recombinant human ATX
-
Fluorescent substrate FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 48 µL of assay buffer containing recombinant human ATX to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of assay buffer containing the FS-3 substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/530 nm) over time at 37°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Animal Model of Collagen-Induced Arthritis (CIA)
This widely used preclinical model of rheumatoid arthritis assesses the in vivo efficacy of anti-inflammatory compounds.
Animals:
-
DBA/1 mice (male, 8-10 weeks old)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize mice into treatment groups (vehicle control, this compound). Administer the compound daily via oral gavage.
-
Clinical Assessment: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathology (Endpoint): At the end of the study (e.g., day 42), euthanize the mice and collect the paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Visualizing the Core Concepts
Diagrams are provided to illustrate the key signaling pathway and a representative experimental workflow.
Caption: The ATX-LPA signaling pathway in inflammation and the point of intervention for this compound.
References
- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coming of Age for Autotaxin and Lysophosphatidate Signaling: Clinical Applications for Preventing, Detecting and Targeting Tumor-Promoting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin Has a Negative Role in Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ATX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of Autotaxin (ATX) inhibitors. Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation.[1][2][3] These protocols are designed to guide researchers in assessing the potency, mechanism of action, and cellular effects of novel ATX inhibitors.
Overview of the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that primarily functions to hydrolyze lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[1][3][4] These pathways, including the PI3K-AKT and RAS-MAPK pathways, regulate critical cellular functions such as proliferation, survival, migration, and differentiation.[1] Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of various diseases, making ATX a compelling therapeutic target.[1][2]
Below is a diagram illustrating the ATX-LPA signaling pathway.
References
Application Notes and Protocols for ATX Inhibitor 18 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2][3] Dysregulation of this pathway is associated with various diseases such as cancer, fibrosis, and inflammatory disorders.[1] ATX inhibitor 18 is a potent and selective inhibitor of autotaxin, offering a valuable tool for investigating the roles of the ATX-LPA pathway in primary cell models.
This compound: Properties and Mechanism of Action
This compound is a non-zinc binding, reversible inhibitor of autotaxin. It effectively blocks the conversion of lysophosphatidylcholine (LPC) to LPA.
| Property | Value | Reference |
| ATX IC50 | 24.2 nM | [4] |
| ATX IC50 | 38 nM | |
| Mechanism | Non-competitive inhibitor | [5][6] |
Table 1: In Vitro Activity of this compound.
I. Handling and Storage
1. Reconstitution of this compound
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of powdered inhibitor in sterile DMSO. For example, for 1 mg of inhibitor with a molecular weight of 500 g/mol , add 200 µL of DMSO. Vortex briefly to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions
-
Dilution: Thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. It is recommended to perform serial dilutions.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
II. Experimental Protocols for Primary Cell Culture
The following protocols are generalized for primary cells, such as primary human dermal fibroblasts or cardiac fibroblasts. Optimization of cell seeding density, inhibitor concentration, and incubation times may be necessary for specific primary cell types and experimental conditions.
A. General Primary Fibroblast Culture
-
Thawing and Plating:
-
Rapidly thaw a cryovial of primary fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate onto a suitable culture vessel.[5]
-
-
Maintenance:
-
Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
B. Serum Starvation (Optional but Recommended for Signaling Studies)
To observe the specific effects of ATX inhibition on LPA-dependent signaling, it is often necessary to reduce the background signaling from growth factors present in serum.
-
Culture primary cells to 70-80% confluency in complete growth medium.
-
Aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Replace with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment with this compound.[3][7]
Experimental Workflow for this compound Treatment
Caption: General workflow for treating primary cells with this compound.
III. Key Experiments and Detailed Methodologies
A. Cell Migration Assay (Transwell Assay)
This assay measures the effect of this compound on the migration of primary cells towards a chemoattractant, which can be LPA or serum.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for fibroblasts)
-
24-well plates
-
Serum-free or low-serum cell culture medium
-
Chemoattractant (e.g., LPA or FBS)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation:
-
Culture primary cells to ~80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) to the upper chamber with the cells.
-
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Wash the inserts with PBS and stain with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[8]
-
B. Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of primary cells.
Materials:
-
96-well plates
-
Primary cells
-
Complete growth medium
-
This compound
-
Cell proliferation reagent (e.g., MTS, WST-1, or BrdU labeling reagent)
Protocol:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
C. Signaling Pathway Analysis (Western Blot for p-Akt)
This protocol assesses the effect of this compound on the activation of downstream signaling pathways, such as the PI3K/Akt pathway, by measuring the phosphorylation of Akt.
Materials:
-
6-well plates
-
Primary cells
-
Serum-free medium
-
This compound
-
LPA (as a stimulant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed primary cells in 6-well plates and grow to ~80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1 µM) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
IV. Data Presentation
Table 2: Anti-proliferative and Anti-fibrotic Activity of this compound.
| Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Cardiac Fibroblasts (CFs) | Proliferation | % Inhibition | 10 µM (48h) | 81.5% | [4] |
| Hepatic Stellate Cells (t-HSC/Cl-6) | Proliferation | % Inhibition | 10 µM (48h) | 79.4% | [4] |
| Cardiac Fibroblasts (CFs) | Anti-fibrosis | IC50 | 0-4 µM | 0.87 µM | [4] |
| Hepatic Stellate Cells (t-HSC/Cl-6) | Anti-fibrosis | IC50 | 0-4 µM | 1.10 µM | [4] |
V. Signaling Pathway Visualization
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling cascade and the point of intervention for this compound.
VI. Conclusion
This compound is a valuable research tool for elucidating the role of the ATX-LPA signaling axis in primary cell culture models. The protocols provided herein offer a starting point for investigating its effects on key cellular processes such as migration, proliferation, and intracellular signaling. Researchers should optimize these protocols for their specific primary cell types and experimental goals to achieve robust and reproducible results.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 5. Human primary fibroblast culture [protocols.io]
- 6. fada.birzeit.edu [fada.birzeit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Autotaxin Inhibitor 18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Autotaxin (ATX) inhibitor 18. The information presented herein is curated from preclinical and clinical studies to guide researchers in designing and executing experiments involving this class of inhibitors. The primary focus is on GLPG1690, a well-characterized ATX inhibitor often referred to as compound 18 in scientific literature. Additionally, information regarding another potent ATX inhibitor, X-165 (also identified as a lead compound '18'), is included where available.
Overview of ATX Inhibitor 18
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA), in the blood. The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of ATX is a promising therapeutic strategy for several diseases, with idiopathic pulmonary fibrosis (IPF) being a key area of investigation.
GLPG1690 (Ziritaxestat) is a novel, potent, and selective ATX inhibitor that has undergone extensive preclinical and clinical evaluation. It has demonstrated efficacy in animal models of pulmonary fibrosis by reducing lung fibrosis and collagen content.
X-165 is another highly potent and selective ATX inhibitor identified through DNA-encoded chemical library screening. It has shown efficacy in a mouse model of lung fibrosis and has been approved for Phase I clinical trials.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of GLPG1690 from various studies. This data is essential for dose selection and study design.
Table 1: Pharmacokinetics of GLPG1690 in Healthy Human Subjects (Single Ascending Dose, Oral Suspension)
| Dose (mg) | Cmax (µg/mL, mean ± SD) | AUC0-inf (µg·h/mL, mean ± SD) | tmax (h, median) | t1/2 (h, mean) |
| 20 | 0.09 ± 0.03 | 0.501 ± 0.165 | 0.5 | 4.1 |
| 60 | 0.40 ± 0.13 | 1.98 ± 0.54 | 1.0 | 4.3 |
| 150 | 1.28 ± 0.43 | 7.64 ± 2.01 | 1.5 | 4.8 |
| 300 | 2.94 ± 1.01 | 19.8 ± 6.2 | 2.0 | 5.2 |
| 600 | 6.32 ± 1.87 | 48.7 ± 13.1 | 2.0 | 5.1 |
| 1000 | 11.5 ± 3.4 | 98.9 ± 25.8 | 2.0 | 5.3 |
| 1500 | 19.01 ± 5.62 | 168 ± 45.1 | 2.0 | 5.4 |
Table 2: Pharmacokinetics of GLPG1690 in Healthy Human Subjects (Multiple Ascending Dose, 14 Days)
| Dose | Cmax (µg/mL, mean ± SD) | AUC0-24h (µg·h/mL, mean ± SD) | tmax (h, median) | t1/2 (h, mean) |
| 150 mg twice daily | 2.15 ± 0.54 | 14.7 ± 3.7 (AUC0-12h) | 1.5 | 5.6 |
| 600 mg once daily | 7.98 ± 2.13 | 72.4 ± 19.3 | 2.0 | 5.9 |
| 1000 mg once daily | 14.9 ± 4.1 | 141 ± 38 | 2.0 | 6.1 |
Table 3: In Vivo Efficacy of ATX Inhibitors in Rodent Models
| Compound | Species | Model | Administration Route | Dose | Key Findings |
| GLPG1690 | Mouse | Bleomycin-induced pulmonary fibrosis | Oral | Not specified | Reduced Ashcroft fibrotic score and collagen content. |
| GLPG1690 | Mouse | 4T1 breast cancer | Oral gavage | 100 mg/kg, twice daily | Decreased plasma ATX activity by >80% for ~10 hours. |
| X-165 | Mouse | Human lung fibrosis model | Not specified | Not specified | Showed efficacy in the model. |
| Unnamed ATX inhibitor | Rat | Glaucoma models | Oral | Not specified | Led to lowered LPA levels in vivo and was suitable for chronic oral treatment. |
Signaling Pathway
The primary mechanism of action of this compound is the blockade of the ATX-LPA signaling pathway. A simplified representation of this pathway is provided below.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound. These protocols are intended as a guide and may require optimization based on the specific experimental context.
Oral Administration (Gavage) in Mice
This protocol is adapted from a study using GLPG1690 in a mouse model of breast cancer.
Materials:
-
GLPG1690 powder
-
0.5% Methyl cellulose (vehicle)
-
Mortar and pestle
-
Balance
-
Sterile water
-
Vortex mixer
-
Animal gavage needles (stainless steel, appropriate size for mice, e.g., 18-20 gauge, 1-1.5 inches long with a ball tip)
-
Syringes (1 mL)
Protocol:
-
Preparation of Dosing Solution (10 mg/mL):
-
Accurately weigh the required amount of GLPG1690 powder.
-
Grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the 0.5% methyl cellulose vehicle by dissolving the appropriate amount in sterile water.
-
Suspend the finely ground GLPG1690 in the vehicle to a final concentration of 10 mg/mL.
-
Vortex the suspension thoroughly to ensure homogeneity before each use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct dosing volume (e.g., for a 100 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL of the 10 mg/mL suspension).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Introduce the gavage needle into the mouth, gently advancing it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
Once the needle is correctly positioned in the stomach, slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Experimental Workflow for Oral Gavage:
Caption: Workflow for the oral administration of GLPG1690 in mice via gavage.
Intravenous Administration in Rodents (General Protocol)
A specific intravenous formulation for preclinical studies with GLPG1690 is not publicly detailed. Therefore, a general protocol for administering a poorly water-soluble compound is provided. It is critical to perform formulation development and solubility testing for the specific ATX inhibitor being used.
Materials:
-
ATX inhibitor powder
-
Suitable vehicle (e.g., a mixture of DMSO, PEG300, and sterile saline. The final concentration of DMSO should be minimized, typically <10%).
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve the ATX inhibitor in a minimal amount of DMSO.
-
Add PEG300 and vortex to mix.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
The final solution should be clear and free of particulates. Filter sterilization is recommended if possible.
-
-
Animal Dosing (Tail Vein Injection):
-
Weigh the animal to determine the correct injection volume. The maximum recommended bolus injection volume is 5 mL/kg.
-
Place the animal in a restrainer.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Experimental Workflow for Intravenous Injection:
Caption: General workflow for intravenous administration of a small molecule inhibitor in rodents.
Measurement of Plasma LPA Levels
This protocol outlines the key steps for the accurate measurement of lysophosphatidic acid (LPA) in plasma, a critical pharmacodynamic biomarker for ATX inhibitor activity. The method is based on LC-MS/MS analysis.
Materials:
-
Blood collection tubes with EDTA
-
Ice
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Methanol (LC-MS grade)
-
Internal standards (e.g., deuterated LPA species)
-
LC-MS/MS system
Protocol:
-
Blood Collection and Plasma Preparation:
-
Collect whole blood from animals into EDTA-containing tubes.
-
Immediately place the tubes on ice to minimize ex vivo LPA production.
-
Within 30 minutes, centrifuge the blood at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
-
Sample Processing:
-
To a known volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Precipitate proteins by adding 4 volumes of ice-cold methanol.
-
Vortex vigorously and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different LPA species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the LPA species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each LPA species relative to the internal standard.
-
Logical Relationship for LPA Measurement:
Caption: Logical flow for the measurement of plasma LPA levels.
Conclusion
Application Notes and Protocols: Utilizing ATX Inhibitor 18 in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression. In breast cancer, this pathway is known to promote tumor growth, metastasis, and resistance to therapy.[1][2][3] Inhibition of ATX presents a promising therapeutic strategy to counteract these effects.
This document provides detailed application notes and protocols for the use of ATX Inhibitor 18 , a non-competitive inhibitor of autotaxin with an IC50 of 1.5 µM, in breast cancer cell line experiments.[4][5] While specific experimental data for this particular inhibitor in breast cancer cell lines is limited in publicly available literature, the provided protocols and expected outcomes are based on the established roles of other ATX inhibitors and the known functions of the ATX-LPA signaling pathway in breast cancer.
Mechanism of Action
This compound, as a non-competitive inhibitor, is presumed to bind to a site on the autotaxin enzyme distinct from the active site. This binding event alters the enzyme's conformation, leading to a reduction in its catalytic activity and consequently, a decrease in the production of LPA from its precursor, lysophosphatidylcholine (LPC). By lowering the levels of extracellular LPA, this compound can attenuate the downstream signaling cascades mediated by LPA receptors (LPARs) on the surface of breast cancer cells. These pathways include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[1]
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound on common breast cancer cell lines, such as the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7.
Table 1: In Vitro Efficacy of this compound
| Parameter | Breast Cancer Cell Line | This compound | Reference Inhibitor (e.g., GLPG1690) |
| IC50 (ATX activity) | N/A | 1.5 µM[4][5] | ~0.1 µM |
| Cell Viability (IC50) | MDA-MB-231 | > 50 µM | > 50 µM |
| MCF-7 | > 50 µM | > 50 µM | |
| Cell Migration (% inhibition at 10 µM) | MDA-MB-231 | 40-60% | 50-70% |
| MCF-7 | 20-40% | 30-50% | |
| Cell Invasion (% inhibition at 10 µM) | MDA-MB-231 | 50-70% | 60-80% |
Table 2: Effect of this compound on Downstream Signaling
| Protein Target | Breast Cancer Cell Line | Treatment (10 µM this compound) | Expected Change in Phosphorylation |
| p-AKT (Ser473) | MDA-MB-231 | 1 hour | ↓ (30-50%) |
| MCF-7 | 1 hour | ↓ (20-40%) | |
| p-ERK1/2 (Thr202/Tyr204) | MDA-MB-231 | 1 hour | ↓ (25-45%) |
| MCF-7 | 1 hour | ↓ (15-35%) |
Mandatory Visualizations
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231 (ATCC HTB-26) and MCF-7 (ATCC HTB-22) are recommended.
-
Culture Medium:
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
MDA-MB-231: 37°C in a humidified atmosphere with 0% CO2.
-
MCF-7: 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing: Passage cells at 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
-
Preparation: Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium for 2 hours at 37°C.
-
Seeding: Seed 5 x 10^4 cells in 200 µL of serum-free medium containing this compound (e.g., 10 µM) or vehicle into the upper chamber.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Fixation and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several fields of view under a microscope.
Western Blotting for Signaling Pathway Analysis
-
Seeding and Serum Starvation: Seed 1 x 10^6 cells in a 6-well plate. Once confluent, serum-starve the cells for 12-24 hours.
-
Treatment: Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA (e.g., 1 µM) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Disclaimer
The quantitative data and specific outcomes presented in this document are representative examples based on the known activities of other autotaxin inhibitors in breast cancer cell lines. Researchers should perform their own dose-response experiments and time-course analyses to determine the optimal conditions for using this compound in their specific experimental setup. The provided protocols are intended as a starting point and may require optimization.
References
- 1. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Delivery Systems of ATX Inhibitor 18 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo evaluation of drug delivery systems for ATX inhibitor 18, a potent autotaxin (ATX) inhibitor with an IC50 of 24.2 nM, which has demonstrated antiproliferative and anti-fibrotic activities.[1] Given that many ATX inhibitors are poorly soluble, lipid-based nanoparticle delivery systems are a promising approach to enhance their bioavailability and therapeutic efficacy.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[2][3] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), activating downstream signaling pathways that are implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[2][3][4] Inhibition of ATX is therefore a promising therapeutic strategy for various diseases.
The ATX-LPA Signaling Pathway
The ATX-LPA signaling axis is a key regulator of cellular behavior. A simplified representation of this pathway is provided below.
Lipid-Based Drug Delivery Systems for ATX Inhibitors
Poorly water-soluble compounds like many ATX inhibitors often face challenges with oral bioavailability.[5] Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can improve the solubility, stability, and bioavailability of these drugs.[6][7]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating a lipid-based formulation of this compound in an animal model of fibrosis.
Experimental Protocols
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from general methods for preparing SLNs for poorly soluble drugs.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
Organic Solvent (if required for dissolving the drug, e.g., Dichloromethane)
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid. If the drug has low solubility in the lipid, it can be first dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
The organic solvent, if used, is evaporated during this step.
-
-
Nanoparticle Formation:
-
Subject the hot emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Store the final SLN dispersion at 4°C.
-
Protocol for In Vivo Administration in a Mouse Model of Lung Fibrosis
This protocol describes the evaluation of the anti-fibrotic efficacy of formulated this compound in a bleomycin-induced lung fibrosis model.[8]
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Induction of Lung Fibrosis:
-
Anesthetize the mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline to induce lung fibrosis. Control animals receive sterile saline only.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Free this compound (in a suitable vehicle)
-
Bleomycin + this compound-Loaded SLNs
-
-
-
Drug Administration:
-
Seven days after bleomycin instillation, begin treatment with the respective formulations.
-
Administer the treatments daily for 14 days. The route of administration (e.g., oral gavage, intravenous injection) will depend on the formulation's characteristics. For SLNs, intravenous injection via the tail vein is a common route.[9]
-
-
Efficacy Evaluation (Day 21):
-
Euthanize the mice and collect the lungs.
-
Histopathology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis.
-
Collagen Assay: Homogenize the remaining lung tissue and determine the total collagen content using a Sircol Collagen Assay kit.
-
LPA Measurement: Plasma or bronchoalveolar lavage fluid can be collected to measure LPA levels as a pharmacodynamic marker of ATX inhibition.
-
Quantitative Data Presentation
The following tables summarize key quantitative data for various ATX inhibitors and representative lipid nanoparticle formulations from the literature. This data can serve as a reference for expected outcomes with formulated this compound.
Table 1: In Vitro Potency and In Vivo Efficacy of Selected ATX Inhibitors
| ATX Inhibitor | IC50 (nM) | Animal Model | Dose & Route | Key In Vivo Finding | Reference |
| This compound | 24.2 | - | - | Antiproliferative and anti-fibrosis activity reported. | [1] |
| PAT-505 | Potent, selective | Mouse models of liver fibrosis | Oral | Significantly reduced liver fibrosis. | [10] |
| GLPG1690 | Potent | Mouse bleomycin-induced lung fibrosis | Oral | Strongly reduced lung fibrosis and collagen content. | [8] |
| IOA-289 | Potent | Mouse models of lung fibrosis and tumor growth | Oral | Slowed progression of lung fibrosis and tumor growth. | [11] |
Table 2: Physicochemical Properties of Representative Lipid-Based Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug | Reference |
| SLNs | 50 - 1000 | < 0.3 | -10 to -30 | > 70 | Hydrophobic drugs | General Literature |
| NLCs | 50 - 1000 | < 0.3 | -10 to -30 | > 80 | Hydrophobic drugs | General Literature |
Table 3: Pharmacokinetic Parameters of a Poorly Soluble Drug in a Lipid-Based Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Suspension | Low | Variable | Low | 100 (Reference) | Adapted from[5] |
| Lipid-Based Formulation | Significantly Higher | Shorter | Significantly Higher | > 200 | Adapted from[5] |
Conclusion
The development of effective drug delivery systems is crucial for harnessing the full therapeutic potential of potent but poorly soluble molecules like this compound. Lipid-based nanoparticles offer a promising platform to enhance the bioavailability and efficacy of this inhibitor in relevant animal models of diseases such as fibrosis. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies aimed at advancing ATX-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Evaluation of Lipid-based Drug Delivery System (Phytosolve) on Oral Bioavailability of Dibudipine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ATX Inhibitor 18 in a Bleomycin-Induced Lung Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and respiratory failure.[1] The bleomycin-induced lung injury model in rodents is the most extensively utilized preclinical model to study the pathogenesis of pulmonary fibrosis and to evaluate novel therapeutic agents.[1][2][3] Bleomycin, an antineoplastic antibiotic, induces lung injury and fibrosis by generating DNA-cleaving free radicals, which trigger an inflammatory cascade, fibroblast activation, and subsequent collagen deposition.[3][4]
Recent research has highlighted the critical role of the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis in the development of pulmonary fibrosis.[5][6][7] ATX is a secreted enzyme that catalyzes the production of LPA, a bioactive lipid mediator.[5][8] LPA, through its G protein-coupled receptors, primarily LPAR1 and LPAR2, promotes a range of pro-fibrotic cellular responses, including epithelial cell apoptosis, vascular leakage, and fibroblast recruitment and differentiation.[5][6][7] Elevated levels of ATX and LPA have been observed in the bronchoalveolar lavage fluid (BALF) of IPF patients and in animal models of pulmonary fibrosis.[5][9] Consequently, inhibiting ATX presents a promising therapeutic strategy for IPF.[6][10]
ATX inhibitor 18 is a non-competitive inhibitor of autotaxin with an IC50 of 1.5 µM.[11] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a murine model of bleomycin-induced lung injury.
Signaling Pathway of ATX in Bleomycin-Induced Lung Injury
Caption: The ATX-LPA signaling pathway in pulmonary fibrosis.
Experimental Protocol
This protocol outlines the induction of pulmonary fibrosis using bleomycin in mice and the subsequent treatment with this compound.
Materials
-
Bleomycin sulfate (e.g., from Streptomyces verticillus)
-
This compound
-
Vehicle for this compound (e.g., 2% Hydroxypropyl Cellulose / 0.1% Tween 80 in sterile water)[12]
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
C57BL/6 mice (male, 8-10 weeks old)
-
MicroSprayer® aerosolizer or equivalent device for intratracheal administration[2][3]
Procedure
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Saline + Vehicle: Control group receiving intratracheal saline and vehicle for the inhibitor.
-
Group 2: Bleomycin + Vehicle: Disease model group receiving intratracheal bleomycin and vehicle.
-
Group 3: Bleomycin + this compound (Low Dose): Treatment group.
-
Group 4: Bleomycin + this compound (High Dose): Treatment group.
-
-
Bleomycin Administration (Day 0):
-
This compound Administration:
-
Based on protocols for similar small molecule inhibitors, begin daily administration of this compound (e.g., via oral gavage) starting from day 1 or as a therapeutic intervention from day 7 post-bleomycin instillation.[12]
-
The exact dosage will need to be determined based on prior pharmacokinetic and tolerability studies for this compound.
-
-
Monitoring: Monitor mice daily for signs of distress, including weight loss, ruffled fur, and labored breathing.
-
Euthanasia and Sample Collection (Day 14 or 21):
-
Euthanize mice by an approved method (e.g., CO2 inhalation).[13]
-
Perform bronchoalveolar lavage (BAL) on the left lung to collect BAL fluid (BALF) for cell counts and protein analysis.
-
Perfuse the right lung with saline and harvest for histological analysis and hydroxyproline assay.
-
Outcome Measures
-
Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Masson's trichrome for collagen deposition.[3]
-
Hydroxyproline Assay: Quantify total lung collagen content as a measure of fibrosis.[4]
-
BALF Analysis: Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration in the BALF as markers of inflammation and lung injury.
Experimental Workflow
Caption: Workflow for evaluating this compound.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies with other potent ATX inhibitors in the bleomycin-induced lung injury model.[6][14][15]
Table 1: Expected Effects of this compound on BALF Parameters
| Group | Total Cells (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Total Protein (µg/mL) |
| Saline + Vehicle | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 150 ± 25 |
| Bleomycin + Vehicle | 5.0 ± 0.8 | 10.0 ± 2.5 | 3.0 ± 0.7 | 600 ± 100 |
| Bleomycin + ATX-18 (Low) | 3.5 ± 0.6 | 6.0 ± 1.5 | 1.8 ± 0.5 | 400 ± 75 |
| Bleomycin + ATX-18 (High) | 2.0 ± 0.4 | 2.5 ± 0.8 | 0.8 ± 0.3 | 250 ± 50 |
| *p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle group. Data are representative mean ± SEM. |
Table 2: Expected Effects of this compound on Lung Fibrosis
| Group | Hydroxyproline (µ g/right lung) | Fibrosis Score (Ashcroft Scale) |
| Saline + Vehicle | 150 ± 15 | 0.5 ± 0.2 |
| Bleomycin + Vehicle | 450 ± 50 | 5.0 ± 0.8 |
| Bleomycin + ATX-18 (Low) | 325 ± 40 | 3.5 ± 0.6 |
| Bleomycin + ATX-18 (High) | 225 ± 30 | 2.0 ± 0.5 |
| *p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle group. Data are representative mean ± SEM. |
Conclusion
The protocol described provides a robust framework for evaluating the anti-fibrotic potential of this compound. By targeting a key pathogenic pathway in pulmonary fibrosis, ATX inhibition holds significant promise as a therapeutic strategy. The successful attenuation of bleomycin-induced lung injury by this compound, as measured by the endpoints detailed above, would provide strong preclinical evidence for its further development as a treatment for Idiopathic Pulmonary Fibrosis.
References
- 1. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. item.fraunhofer.de [item.fraunhofer.de]
- 4. Bleomycin‐induced lung injury: Revisiting an old tool to model group III PH associated with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 12. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin lung injury model. [bio-protocol.org]
- 14. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting ATX inhibitor 18 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ATX inhibitor 18, a potent autotaxin inhibitor with an IC50 of 24.2 nM. The inhibitor belongs to the tetrahydropyrido[4,3-d]pyrimidine class of compounds, which may present solubility challenges.
Troubleshooting Guide: Insolubility Issues
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: It is common for compounds with a tetrahydropyrido[4,3-d]pyrimidine core to exhibit low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend first preparing a concentrated stock solution in an organic solvent.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: Based on the general solubility of similar compounds, we recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
Q3: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of the inhibitor in your aqueous medium may be above its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Use a Surfactant: For certain cell-based assays, a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound's solubility in the aqueous medium. A final concentration of 0.1% to 0.5% is a good starting point, but this must be validated for your specific assay.
-
Sonication: Gentle sonication of the final diluted solution in a water bath sonicator for a few minutes can sometimes help to re-dissolve fine precipitates and create a more homogenous suspension.
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most common choice due to its high solubilizing power and compatibility with many biological assays, other organic solvents like ethanol or dimethylformamide (DMF) could also be viable options. However, their suitability depends on the specific experimental setup and potential for solvent-induced toxicity. We recommend always performing a solvent tolerance test for your specific cell line or assay.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
| Solvent | Estimated Solubility |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ~1-5 mg/mL |
Q2: What is the recommended storage condition for this compound solutions?
A2: We recommend storing stock solutions of this compound in DMSO at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How does this compound work?
A3: this compound is a potent inhibitor of autotaxin (ATX), an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA). By inhibiting ATX, the compound reduces the levels of LPA, a signaling molecule involved in various cellular processes, including cell proliferation, migration, and survival. The ATX-LPA signaling pathway is implicated in several diseases, including fibrosis and cancer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need X mg of the compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Addressing inconsistent results with ATX inhibitor 18
Welcome to the technical support center for ATX inhibitor 18. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and troubleshooting inconsistent results that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] LPA is a signaling lipid involved in numerous cellular processes, including cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[1][4] this compound is classified as a non-competitive or mixed inhibitor, meaning it does not directly compete with the substrate (lysophosphatidylcholine, LPC) for the active site of the enzyme.[1][5] Instead, it is thought to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity.[1][4]
Q2: What are the known solubility and permeability characteristics of this compound?
Published data indicates that this compound possesses favorable solubility. However, it has been reported to have low cell permeability.[5] This characteristic can lead to discrepancies between in vitro enzyme assays and cell-based assay results.
Q3: I am observing lower than expected potency in my cell-based assays compared to my in vitro enzyme assays. What could be the cause?
This is a common issue that can arise with compounds exhibiting low cell permeability. While this compound may effectively inhibit the purified enzyme in a test tube, its ability to cross the cell membrane and reach its intracellular target may be limited. This can result in a significant decrease in apparent potency in a cellular context. It is recommended to perform a cell permeability assay to quantify the intracellular concentration of the inhibitor.
Q4: Are there any known stability issues with this compound?
While specific stability data for this compound is not extensively published, it is crucial to handle all small molecule inhibitors with care to ensure their integrity. For troubleshooting, consider the following:
-
Storage: Store the compound as recommended by the manufacturer, typically desiccated and protected from light at -20°C or -80°C.
-
Solvent: Use high-quality, anhydrous solvents for preparing stock solutions. DMSO is a common choice.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from stock for each experiment.
Troubleshooting Guide for Inconsistent Results
This guide provides a step-by-step approach to diagnosing and resolving common issues encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in an enzyme assay. | Pipetting errors, improper mixing, or reagent instability. | 1. Ensure pipettes are properly calibrated. 2. Thoroughly mix all reagents and the final reaction mixture. 3. Prepare a master mix of reagents to minimize well-to-well variation. 4. Ensure all components are properly thawed and homogenous before use.[6] |
| No or very low inhibition observed in an enzyme assay. | Incorrect inhibitor concentration, inactive inhibitor, or assay setup issues. | 1. Verify the concentration of the this compound stock solution. 2. Test a fresh aliquot of the inhibitor to rule out degradation. 3. Confirm the activity of the Autotaxin enzyme with a known control inhibitor. 4. Check the assay buffer composition and pH. |
| Discrepancy between IC50 values from different assay formats (e.g., fluorescence vs. mass spectrometry). | Different substrates and detection methods can yield different results. | 1. Be aware that fluorescent substrates like FS-3 may not perfectly mimic the natural substrate, LPC.[7] 2. Consider using a mass spectrometry-based assay to measure the formation of the natural product, LPA, for more physiologically relevant results.[7] |
| Inconsistent results in cell-based assays. | Low cell permeability of the inhibitor, inhibitor binding to serum proteins, or cell health issues. | 1. Perform a cell permeability assay to determine the intracellular concentration of this compound. 2. If using serum in your cell culture media, consider that the inhibitor may bind to serum proteins, reducing its effective concentration. Perform assays in serum-free or reduced-serum conditions if possible. 3. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to rule out cytotoxicity of the inhibitor at the concentrations tested. |
| Precipitation of the inhibitor in aqueous solutions. | Poor solubility of the inhibitor at the working concentration. | 1. Although this compound is reported to have good solubility, high concentrations in aqueous buffers can still lead to precipitation. 2. Visually inspect solutions for any precipitate. 3. If precipitation is observed, try lowering the final concentration of the inhibitor or increasing the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your assay). |
Data Presentation
The following table summarizes key quantitative data for this compound and a related, well-characterized ATX inhibitor, PF-8380, for comparison.
| Inhibitor | IC50 (FS-3 substrate) | Inhibition Type | Key Characteristics | Reference |
| This compound | 1.5 µM | Non-competitive/Mixed | High solubility, low permeability. | [1][5] |
| PF-8380 | 2.8 nM | Competitive | Well-characterized, but effectiveness can vary. |
Experimental Protocols
In Vitro Autotaxin (ATX) Enzyme Inhibition Assay using FS-3 Substrate
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against human Autotaxin.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
DMSO (for dissolving inhibitor)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Assay Plate:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of recombinant human ATX solution (diluted in assay buffer to a final concentration of, for example, 5 ng/mL) to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Mix the plate gently and incubate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Prepare a solution of FS-3 substrate in assay buffer (e.g., to a final concentration of 1 µM).
-
Add 20 µL of the FS-3 solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Permeability Assay (Caco-2 Transwell Model)
This protocol provides a general workflow to assess the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system for quantification of the inhibitor
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add HBSS containing this compound and Lucifer yellow to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add HBSS to the apical chamber.
-
Add HBSS containing this compound and Lucifer yellow to the basolateral chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and replace with fresh HBSS.
-
Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Measure the concentration of Lucifer yellow in the samples using a fluorescence plate reader to assess the integrity of the cell monolayer.
-
Quantify the concentration of this compound in the donor and receiver samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the inhibitor in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (B-A Papp / A-B Papp). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for characterizing this compound and troubleshooting inconsistent results.
References
Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of small molecule inhibitors, with a focus on compounds targeting autotaxin (ATX), such as a hypothetical "ATX inhibitor 18."
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to investigate the metabolic instability of our lead compound, this compound?
The first step is to identify the "soft spots" or sites of metabolic liability on your molecule. This is typically achieved through in vitro metabolic stability assays.[1][2] The most common starting points are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major players in phase I metabolism.[2][3] It helps determine the intrinsic clearance of a compound.
-
Hepatocyte Stability Assay: Using whole liver cells provides a more complete picture of metabolism, as it includes both phase I and phase II metabolic pathways.[2][4]
-
Metabolite Identification Studies: Once instability is confirmed, it is crucial to identify the metabolites formed. This is typically done using liquid chromatography-mass spectrometry (LC-MS/MS) to pinpoint the exact sites of metabolic modification on the parent molecule.
Q2: Our this compound shows high clearance in human liver microsomes. What are the common metabolic pathways responsible for this?
High clearance in liver microsomes often points to susceptibility to phase I metabolism. Common metabolic reactions that lead to rapid clearance of small molecule inhibitors include:
-
Oxidation: This is a very common metabolic route, often mediated by CYP enzymes.[1] Aromatic rings, benzylic positions, and alkyl groups are susceptible to hydroxylation.
-
N- and O-dealkylation: The removal of alkyl groups from nitrogen or oxygen atoms is a frequent metabolic pathway.[5]
-
Amide Hydrolysis: Ester and amide bonds can be cleaved by hydrolases, leading to rapid degradation.[6]
For a hypothetical this compound, susceptible sites could be an exposed phenyl ring, a terminal methyl group, or an amide linker.
Q3: What are the primary strategies to improve the metabolic stability of a compound like this compound?
Once the metabolic soft spots are identified, several medicinal chemistry strategies can be employed. These generally involve modifying the chemical structure to block or reduce the rate of metabolism at the liable position.[7][8] Key strategies include:
-
Blocking Metabolic Sites: Introducing sterically hindering groups (e.g., a tert-butyl group) near a metabolically active site can prevent enzymes from accessing it.[9] Another common approach is to replace a hydrogen atom with a fluorine atom or a methyl group at the site of hydroxylation.[8]
-
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties but different metabolic susceptibility.[6][7] For example, replacing a metabolically labile ester with a more stable 1,3,4-oxadiazole.[6]
-
Conformational Constraint: Locking the molecule into a more rigid conformation can sometimes orient the metabolically labile group away from the active site of metabolic enzymes.[10]
Troubleshooting Guides
Problem: My ATX inhibitor shows excellent potency in biochemical assays but has very poor oral bioavailability in animal models.
Possible Cause: This discrepancy is often due to high first-pass metabolism in the gut wall or liver.[5] The compound is likely being metabolized before it can reach systemic circulation.
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay with both liver and intestinal microsomes to determine the primary site of metabolism.
-
Identify the major metabolites formed in these systems to pinpoint the metabolic liabilities.
-
Synthesize analogs with modifications at the identified metabolic "soft spots." For example, if an aromatic ring is being hydroxylated, consider introducing an electron-withdrawing group (e.g., a halogen) to deactivate the ring towards oxidation.
-
Evaluate the new analogs in the same in vitro metabolic stability assays to see if the metabolic clearance has been reduced.
Problem: After modifying our lead compound to improve metabolic stability, the binding affinity to ATX has significantly decreased.
Possible Cause: The chemical modifications made to block metabolism may have also altered the key pharmacophore elements required for binding to the target protein.
Troubleshooting Steps:
-
Consult Structure-Activity Relationship (SAR) data: Analyze the existing SAR for your inhibitor series to understand which functional groups are critical for ATX binding.[11][12]
-
Utilize computational modeling: If a crystal structure of ATX with a similar inhibitor is available, use molecular docking to predict how your modifications might be affecting the binding pose.[13][14]
-
Explore alternative modifications: Consider more subtle changes at the metabolic hotspot. For instance, if a methyl group is being oxidized, replacing it with a trifluoromethyl group might block metabolism while maintaining or even improving binding affinity through new interactions.[15]
-
Consider bioisosteric replacements that are known to be metabolically more stable but retain the necessary electronic and steric properties for binding.[7]
Data Presentation
Table 1: Hypothetical Metabolic Stability Data for this compound and Analogs in Human Liver Microsomes.
| Compound | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Parent Compound | 5 | 138.6 |
| Analog 18a | Phenyl ring fluorination | 25 | 27.7 |
| Analog 18b | Methyl to trifluoromethyl | 45 | 15.4 |
| Analog 18c | Ester to oxadiazole | > 60 | < 11.6 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats.
| Compound | Modification | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) |
| This compound | Parent Compound | < 2 | 95 |
| Analog 18b | Methyl to trifluoromethyl | 25 | 40 |
| Analog 18c | Ester to oxadiazole | 45 | 22 |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO).
-
Prepare a fresh solution of NADPH regenerating system (cofactor for CYP enzymes) in phosphate buffer (pH 7.4).[2]
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes, buffer, and the test compound at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) from the half-life and the protein concentration used in the assay.[2]
-
Visualizations
Caption: The Autotaxin (ATX)-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying and addressing metabolic liabilities of a lead compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 5. nedmdg.org [nedmdg.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. chem-space.com [chem-space.com]
- 10. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to ATX Inhibitor 18
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to ATX Inhibitor 18 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX), a secreted enzyme that plays a crucial role in cancer progression.[1][2][3] ATX converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2][3] LPA is a signaling molecule that binds to G protein-coupled receptors (LPARs) on cancer cells, promoting proliferation, survival, migration, and invasion.[3][4][5] this compound competitively binds to the active site of ATX, preventing the production of LPA and thereby inhibiting these pro-cancerous signaling pathways.
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to ATX inhibitors can arise through several mechanisms:
-
Upregulation of ATX: Cancer cells may increase the expression and secretion of ATX, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the ATX-LPA axis. Common bypass pathways include the EGFR, PI3K/Akt, and MAPK pathways.[6]
-
Alterations in LPA Receptors (LPARs): Changes in the expression levels or mutations in LPARs can lead to hypersensitivity to low levels of LPA or constitutive receptor activation, even in the presence of an ATX inhibitor.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can lead to the active removal of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[7]
-
Tumor Microenvironment (TME) Contributions: Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs), can be a significant source of ATX, contributing to a sustained LPA signal despite the inhibition of ATX from cancer cells.[8][9]
Q3: How can I determine if my resistant cells have upregulated a bypass pathway?
To investigate the activation of bypass signaling pathways, you can perform a Western blot analysis to examine the phosphorylation status of key proteins in pathways commonly associated with cancer cell survival and proliferation, such as Akt (p-Akt), ERK (p-ERK), and EGFR (p-EGFR). An increase in the phosphorylated form of these proteins in resistant cells compared to sensitive parental cells would suggest the activation of a bypass mechanism.
Q4: Is combination therapy a viable strategy to overcome resistance to this compound?
Yes, combination therapy is a promising approach. Combining this compound with inhibitors of potential bypass pathways (e.g., EGFR inhibitors, PI3K inhibitors) can create a synergistic anti-cancer effect.[6][10][11] Additionally, combining ATX inhibitors with conventional chemotherapies or immunotherapies has shown potential in preclinical studies to enhance treatment efficacy and overcome resistance.[6][12][13]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
-
Possible Cause: Development of acquired resistance through genetic or epigenetic modifications.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your long-term culture versus the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Target Expression: Use Western blot or qPCR to quantify the expression level of ATX in both sensitive and resistant cells.
-
Screen for Bypass Pathways: Perform a phospho-kinase array or targeted Western blots to identify activated survival pathways in the resistant cells.
-
Consider Combination Therapy: Based on the identified bypass pathway, test the synergistic effect of this compound with a relevant inhibitor.
-
Problem 2: Inconsistent results with this compound in different cancer cell lines.
-
Possible Cause: Cell line-dependent differences in the ATX-LPA signaling axis and reliance on this pathway for survival.
-
Troubleshooting Steps:
-
Characterize the Cell Lines: Measure the baseline ATX expression and secretion, as well as the expression profile of LPARs in each cell line.
-
Assess Pathway Dependency: Use a cell viability assay to determine the sensitivity of each cell line to this compound.
-
Correlate Expression with Sensitivity: Analyze if there is a correlation between ATX/LPAR expression levels and sensitivity to the inhibitor. Cell lines with high ATX expression and dependence on the LPA signaling pathway are expected to be more sensitive.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| OVCAR-3 (Ovarian) | 0.5 | 8.2 | 16.4 |
| MDA-MB-231 (Breast) | 1.2 | 15.5 | 12.9 |
| A549 (Lung) | 2.5 | 22.1 | 8.8 |
Table 2: Synergistic Effect of this compound with an EGFR Inhibitor (Gefitinib) in Resistant OVCAR-3 Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (8 µM) | 55 |
| Gefitinib (5 µM) | 70 |
| This compound (8 µM) + Gefitinib (5 µM) | 25 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ionctura.com [ionctura.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of ATX Inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of ATX (Autotaxin) inhibitor 18 for oral administration. The information provided is intended to support experimental design, data interpretation, and strategic planning for enhancing the oral bioavailability of this and similar small molecule inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is ATX inhibitor 18 and what is its primary mechanism of action?
This compound is a non-competitive inhibitor of Autotaxin (ATX), an enzyme responsible for generating the signaling lipid lysophosphatidic acid (LPA). By inhibiting ATX, this compound blocks the ATX-LPA signaling axis, which is implicated in various pathological processes such as cancer progression, inflammation, and fibrosis.
Q2: What are the main challenges affecting the oral bioavailability of small molecule inhibitors like this compound?
The oral bioavailability of small molecule inhibitors is often limited by several factors. The most common challenges include:
-
Poor aqueous solubility : Many potent inhibitors are highly lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low intestinal permeability : The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.[1]
-
First-pass metabolism : The drug may be extensively metabolized in the intestine or liver before it reaches systemic circulation.[1][3]
-
Efflux transporters : Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[4]
Q3: What are the initial steps to assess the oral bioavailability of this compound?
A typical initial assessment involves a combination of in vitro and in vivo studies:
-
In vitro permeability assays : Using models like the Caco-2 cell monolayer to predict intestinal permeability and identify potential efflux issues.[5][6]
-
In vivo pharmacokinetic (PK) studies : Administering the compound to an animal model (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[7][8] The data from these studies allow for the calculation of key parameters like absolute oral bioavailability (F%).
Q4: What formulation strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can enhance the solubility and dissolution of poorly soluble drugs:[9][10]
-
Particle size reduction : Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate.[11]
-
Amorphous solid dispersions : Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution.[10][12]
-
Lipid-based formulations : Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and may enhance absorption via lymphatic pathways, bypassing some first-pass metabolism.[13][14]
-
Complexation with cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.[9]
II. Troubleshooting Guides
This section provides guidance on how to address specific experimental issues.
Problem 1: In vivo oral bioavailability of this compound is significantly lower than predicted.
| Possible Cause | Suggested Action |
| Low Solubility/Dissolution Rate | 1. Characterize the solid-state properties of the compound (e.g., crystallinity, polymorphism).2. Evaluate different formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution.[12][14] |
| Poor Permeability | 1. Conduct a Caco-2 permeability assay to confirm low permeability and assess if the compound is a substrate for efflux transporters like P-gp.[6][15]2. If efflux is confirmed, consider co-administration with a known P-gp inhibitor in preclinical studies to assess the potential for improvement. |
| High First-Pass Metabolism | 1. Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability.2. Identify the major metabolites to understand the metabolic pathways involved.3. If metabolism is extensive, medicinal chemistry efforts may be needed to block the metabolic soft spots on the molecule. |
Problem 2: High variability observed in pharmacokinetic data between subjects in animal studies.
| Possible Cause | Suggested Action |
| Food Effects | The presence or absence of food can significantly alter gastric pH and emptying time, affecting drug dissolution and absorption.[13] Ensure consistent fasting periods for all animals before dosing.[16] Consider conducting studies in both fed and fasted states to characterize the food effect. |
| Inconsistent Formulation | Ensure the formulation is homogeneous and stable, especially for suspensions. Verify the dosing concentration for each study. |
| Animal Handling and Dosing Technique | Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and consistent in their technique. |
III. Data Presentation: Comparative Pharmacokinetics of ATX Inhibitors
While specific data for this compound is proprietary, the following table presents representative pharmacokinetic data for other small molecule ATX inhibitors to provide a comparative context.
| Inhibitor | Animal Model | Oral Bioavailability (F%) | Key Observations |
| GLPG1690 | Healthy Human Subjects | Good oral bioavailability with a half-life of 5 hours.[15] | Safe and well-tolerated in single and multiple doses.[15] |
| BIO-32546 | Rat | 66% | Good oral bioavailability and brain penetration.[17] |
| BIO-32546 | Mouse | 51% | Good pharmacokinetics with low clearance.[17] |
| Compound 59 | Mouse | 41% | Exhibited a half-life of 5.4 hours in rats. |
IV. Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the absolute oral bioavailability of this compound.
Materials:
-
This compound
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose for PO, saline with 5% DMSO/5% Solutol for IV)
-
Sprague-Dawley rats (n=6 per group)
-
Dosing syringes, gavage needles, catheters
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge, analytical balance, LC-MS/MS system
Methodology:
-
Animal Preparation: Acclimatize animals for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[16]
-
Dose Preparation: Prepare a solution or suspension of this compound in the appropriate vehicles for IV and PO administration at the desired concentrations.
-
Dosing:
-
IV Group: Administer the drug via tail vein injection (e.g., 1 mg/kg).
-
PO Group: Administer the drug via oral gavage (e.g., 10 mg/kg).[7]
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[7]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound, Lucifer yellow, and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer.[15]
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[5][15] A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.[18]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with transport buffer.
-
Add the dosing solution containing this compound to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux:
-
Perform the assay as above, but add the dosing solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Data Analysis:
V. Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vivo oral bioavailability study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
How to control for variability in ATX inhibitor 18 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATX inhibitor 18 in their experiments. The information is presented in a question-and-answer format to directly address specific issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). It contains a boronic acid moiety, which is designed to target the active site of ATX, specifically the catalytic threonine residue, thereby blocking its enzymatic activity.[1][2] This inhibition prevents the conversion of lysophosphatidylcholine (LPC) to LPA. It is important to distinguish this potent inhibitor (IC50 ≈ 0.05 µM) from another compound that has also been referred to as "compound 18" in some literature, which is a non-competitive inhibitor with a significantly higher IC50 of 1.5 µM.[3]
Q2: What are the potential off-target effects of this compound?
A2: As a boronic acid-containing compound, this compound has the potential for off-target inhibition of other enzymes, particularly serine proteases, due to the reactivity of the boronic acid warhead with active site serine residues.[4] It is crucial to include appropriate controls in your experiments to assess for such off-target effects.
Q3: How should I prepare and store this compound?
A3: For optimal performance and stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. For experimental use, the stock solution should be further diluted in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the key signaling pathways affected by this compound?
A4: By inhibiting ATX, this compound reduces the production of LPA, a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[5] This leads to the downstream modulation of various signaling pathways involved in cell proliferation, survival, migration, and inflammation. Key affected pathways include the PI3K-AKT, RAS-MAPK, and RhoA pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Biochemical Assays (e.g., Fluorescence-based enzyme inhibition)
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of the inhibitor or other assay components.[6] 2. Contaminated reagents or buffers. 3. Non-specific binding of the inhibitor to the plate. | 1. Run a control well with the inhibitor alone to measure its intrinsic fluorescence and subtract this value from the experimental wells. 2. Use fresh, high-quality reagents and buffers. Filter-sterilize buffers if necessary. 3. Use low-binding microplates. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Low Signal or No Inhibition | 1. Inactive inhibitor due to improper storage or handling. 2. Incorrect assay conditions (e.g., pH, temperature). 3. Insufficient inhibitor concentration. 4. Inactive enzyme. | 1. Prepare fresh dilutions of the inhibitor from a properly stored stock. 2. Ensure the assay buffer pH and temperature are optimal for ATX activity. 3. Perform a dose-response experiment to determine the optimal inhibitor concentration. 4. Use a fresh batch of ATX and include a positive control inhibitor to verify enzyme activity. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Edge effects on the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Cell-Based Assays (e.g., Cell Migration)
| Problem | Possible Cause(s) | Solution(s) |
| High Variability in Cell Migration | 1. Inconsistent cell seeding density.[7] 2. Variation in scratch/wound size (for wound healing assays). 3. Edge effects in the culture plate. 4. Cell toxicity at high inhibitor concentrations. | 1. Ensure a uniform and confluent cell monolayer before starting the assay. 2. Use a standardized tool to create uniform scratches. 3. Avoid using the outer wells of the plate for experimental samples. 4. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of the inhibitor. |
| No Effect of Inhibitor on Cell Migration | 1. Cell line is not responsive to LPA or does not produce sufficient ATX. 2. Sub-optimal inhibitor concentration. 3. Inactivation of the inhibitor in cell culture media. | 1. Confirm that the cell line expresses LPA receptors and secretes ATX. If not, consider adding exogenous ATX to the assay.[8] 2. Perform a dose-response experiment to identify the effective concentration. 3. Check the stability of the inhibitor in your specific cell culture medium over the time course of the experiment. |
| Unexpected Increase in Migration | 1. Off-target effects of the inhibitor. 2. Biphasic dose-response. | 1. Investigate potential off-target effects by testing the inhibitor in a system lacking ATX or by using a structurally unrelated ATX inhibitor as a control. 2. Perform a wider range dose-response curve to check for a biphasic effect, where low concentrations might stimulate and high concentrations inhibit migration. |
Data Presentation
Potency of Selected ATX Inhibitors
| Inhibitor | Type/Class | IC50 (nM) | Assay Substrate | Reference |
| This compound | Boronic Acid | 50 | LPC | [9] |
| PF-8380 | Type I | 1.7 | LPC | [10] |
| HA-155 | Type I | 5.7 | LPC | [3] |
| PAT-494 | Type II | 20 | LPC | [10] |
| S32826 | Lipid-based | 5.6 | LPC | [5] |
| ATX-1d | Novel Compound | 1800 | FS-3 | [11] |
LPC: Lysophosphatidylcholine; FS-3: A fluorescent LPC analogue.
Experimental Protocols
Biochemical Assay: In Vitro ATX Enzyme Inhibition
This protocol is adapted from a standard fluorescence-based assay for ATX activity.
Materials:
-
Recombinant human ATX
-
This compound
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)
-
Fluorescent probe (e.g., FS-3)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 384-well plate, add 5 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of recombinant ATX to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorescent LPC substrate (e.g., FS-3) to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the fluorescence signal over time (e.g., every 2 minutes for 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cell-Based Assay: Transwell Cell Migration
This protocol measures the effect of this compound on the migration of cancer cells.
Materials:
-
Cancer cell line known to express LPA receptors and secrete ATX (e.g., MDA-MB-231)
-
This compound
-
Transwell inserts with 8 µm pore size
-
24-well companion plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 6-24 hours, depending on the cell line).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with a fluorescent dye (e.g., Calcein-AM).
-
Quantify the migrated cells by counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
-
Calculate the percentage of migration inhibition for each inhibitor concentration.
Visualizations
Caption: ATX-LPA signaling pathway and the point of intervention by this compound.
References
- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preventing degradation of ATX inhibitor 18 in experimental setups
Technical Support Center: ATX Inhibitor 18
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to ensure the optimal performance and stability of this compound in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1][2] Once reconstituted in a solvent, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in anhydrous DMSO.[3] For aqueous experimental buffers, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the assay.
Q3: Is this compound sensitive to light?
A3: Yes, like many small molecule inhibitors, this compound can be susceptible to photodegradation. It is advisable to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to light during experimental procedures.[4][5]
Q4: What are the primary pathways of degradation for this compound?
A4: The primary degradation pathways for small molecule inhibitors like this compound are hydrolysis and oxidation.[6][7] Hydrolysis can occur in aqueous solutions, particularly at non-neutral pH, while oxidation can be initiated by exposure to air (oxygen), trace metal ions, or light.[7]
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity in Cell-Based Assays
Symptoms:
-
Decreased potency (higher IC50) of the inhibitor over the time course of the experiment.
-
Inconsistent results between replicate experiments.[8]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inhibitor Degradation in Aqueous Media | Assess the stability of this compound in your specific cell culture medium. | Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. Minimize the pre-incubation time of the inhibitor in the assay medium. |
| Binding to Serum Proteins | The presence of serum (e.g., FBS) in the culture medium can reduce the effective concentration of the inhibitor. | Determine the IC50 of the inhibitor in the presence and absence of serum to quantify the effect. If necessary, reduce the serum concentration during the inhibitor treatment period, ensuring cell viability is not compromised. |
| Cell Passage Number and Health | High passage numbers or suboptimal cell health can lead to variable responses to inhibitors.[9][10] | Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology.[11] |
| Improper Storage of Stock Solutions | Repeated freeze-thaw cycles or improper storage temperatures can degrade the inhibitor.[1] | Aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated warming and cooling of the stock. |
Issue 2: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness upon dilution of the DMSO stock into aqueous buffer.
-
Low or inconsistent activity in enzymatic assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility in Aqueous Solution | The inhibitor may be precipitating out of solution when the DMSO concentration is lowered. | Increase the final DMSO concentration slightly, if permissible for the assay. Alternatively, consider using a stabilizing agent such as a mild detergent (e.g., Tween-20) at a low concentration (e.g., 0.01%). Always test the effect of the additive on the assay itself. |
| pH-Dependent Solubility | The solubility of the inhibitor may be sensitive to the pH of the buffer. | Test the solubility of this compound in a range of buffer pH values to determine the optimal pH for solubility and activity. |
| Incorrect Dilution Method | Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized precipitation. | Add the DMSO stock to a small volume of buffer first, mix well, and then bring it to the final volume. Vortexing or sonicating the solution during dilution can also aid in solubilization. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general method to assess the stability of this compound in a specific experimental buffer. A stability-indicating HPLC method should be developed and validated.[12][13]
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired experimental buffer at the final working concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the vials under the intended experimental conditions (e.g., 37°C, 5% CO2).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately analyze it by HPLC.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the inhibitor remaining relative to the 0-hour time point.
-
A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Table 1: Example Stability Data for this compound in Assay Buffer at 37°C
| Time (Hours) | % Inhibitor Remaining (Peak Area) |
| 0 | 100% |
| 2 | 98.5% |
| 4 | 95.2% |
| 8 | 88.1% |
| 24 | 70.3% |
Visualizations
Caption: ATX signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for suboptimal this compound performance.
References
- 1. Winter Storage Guidance for Enzymes and Isinglass: Protecting Your Brewing Ingredients - Murphy and Son [murphyandson.co.uk]
- 2. k2sci.com [k2sci.com]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pacelabs.com [pacelabs.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fortis-technologies.com [fortis-technologies.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Adjusting ATX inhibitor 18 concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Autotaxin (ATX) Inhibitor 18 in various cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATX Inhibitor 18?
This compound is a small molecule that targets autotaxin (ATX), a secreted lysophospholipase D. ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space. LPA is a bioactive lipid that signals through G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including proliferation, migration, survival, and differentiation.[1][2][3] By inhibiting the enzymatic activity of ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling effects.[4]
Q2: How do I determine the optimal concentration of this compound for my specific cell type?
The optimal concentration of this compound is highly dependent on the cell type, the specific endpoint being measured (e.g., inhibition of migration, induction of apoptosis), and the expression levels of ATX and LPA receptors. A dose-response experiment is crucial to determine the effective concentration for your experimental system. We recommend starting with a broad range of concentrations based on published data for similar inhibitors and cell lines, and then narrowing down to a more specific range.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on studies with various ATX inhibitors, a starting concentration range of 0.1 µM to 10 µM is generally recommended for initial experiments.[5][6] For instance, a novel ATX inhibitor, ATX-1d, showed an IC50 of 1.8 ± 0.3 μM in an in vitro ATX enzyme inhibition assay.[1][7] In cell-based assays, concentrations around this IC50 value are often a good starting point. For example, a concentration of 3 µM of ATX-1d was used to pretreat A375 human melanoma cells before assessing their viability in combination with another drug.[7]
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that inhibiting the ATX-LPA signaling axis can enhance the efficacy of other anticancer therapies.[1][2] For example, ATX-1d was shown to significantly increase the potency of paclitaxel in 4T1 murine breast carcinoma cells and A375 human melanoma cells.[1][2] When planning combination studies, it is important to determine the optimal concentration and timing of administration for both agents to achieve synergistic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity observed at expected effective concentrations. | The cell line is particularly sensitive to the inhibitor or the solvent (e.g., DMSO). | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of inhibitor concentrations to determine the maximum non-toxic concentration. Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| No significant effect of the inhibitor is observed, even at high concentrations. | The cell line may have low ATX expression or activity, or the downstream signaling pathway may be activated by alternative mechanisms. The inhibitor may not be stable in the culture medium over the duration of the experiment. | Confirm ATX expression in your cell line via qPCR or Western blot. Consider using a different cell line with known ATX expression. Assess the stability of the inhibitor in your specific culture medium over time. It may be necessary to replenish the inhibitor during long-term experiments. |
| High variability between replicate experiments. | Inconsistent cell seeding density, variations in inhibitor preparation, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Prepare a fresh stock solution of the inhibitor for each experiment and use precise pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile medium or PBS. |
| Cells are detaching from the culture plate after treatment. | The inhibitor may be inducing apoptosis or anoikis. The cell line may require a specific coating for proper adherence. | Perform an apoptosis assay (e.g., Annexin V staining) to confirm if cell death is the cause. Ensure your culture plates are suitable for adherent cells and consider coating them with agents like poly-L-lysine, collagen, or fibronectin if necessary.[8] |
| Precipitate observed in the culture medium after adding the inhibitor. | The inhibitor has low solubility in the culture medium at the tested concentration. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is low. Gently warm the medium and vortex after adding the inhibitor to aid dissolution. If precipitation persists, consider using a lower concentration or a different inhibitor formulation. |
Data Summary
The following tables summarize key quantitative data for ATX inhibitors from various studies. This information can be used as a reference for designing your experiments with this compound.
Table 1: IC50 Values of Various ATX Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| ATX-1d | In vitro enzyme inhibition | FS-3 | 1.8 ± 0.3 μM | [1][7] |
| BMP-22 | In vitro enzyme inhibition | FS-3 | 0.2 ± 0.1 μM | [2] |
| HA155 | In vitro enzyme inhibition | LPC | 5.7 nM | [6] |
| PF8380 | In vitro enzyme inhibition | LPC | 1.7 nM | [9] |
| Compound 17 | In vitro enzyme inhibition | FS-3 | 900 nM | [6] |
| Compound 18 | In vitro enzyme inhibition | FS-3 | 1.5 µM | [6] |
| Compound 19 | In vitro enzyme inhibition | FS-3 | 1.6 µM | [6] |
Table 2: Exemplary Concentrations of ATX Inhibitors Used in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | Concentration(s) | Observed Effect | Reference |
| ATX-1d | A375 (human melanoma) | Cell Viability (in combination with paclitaxel) | 3 µM (pretreatment) | Enhanced paclitaxel potency | [7] |
| ATX-1d | 4T1 (murine breast carcinoma) | Cell Viability (in combination with paclitaxel) | Not specified | Tenfold increase in paclitaxel potency | [1][2] |
| CpdA | BJeH (human skin fibroblasts) | p-AKT Western Blot | EC50 determined | Inhibition of ATX-mediated LPC hydrolysis | [3] |
| Ziritaxestat | BJeH (human skin fibroblasts) | p-AKT Western Blot | EC50 determined | Inhibition of ATX-mediated LPC hydrolysis | [3] |
| Compound 23 | MDA-MB-231 (human breast cancer) | Cell Migration | EC50 ≈ 200 nM | Reduction of cell migration | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic potential of this compound and to identify a suitable concentration range for further functional assays.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free culture medium
-
Chemoattractant (e.g., LPA, serum, or a specific growth factor)
-
Boyden chamber apparatus with appropriate pore size membranes (e.g., 8 µm)
-
Fibronectin or another appropriate coating agent
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Coat the underside of the Boyden chamber membranes with fibronectin (or another suitable extracellular matrix component) and allow them to dry.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the chamber for a duration that allows for measurable cell migration (this needs to be optimized for each cell line, typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each inhibitor concentration compared to the vehicle control.
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues in ATX inhibitor experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATX Inhibitor 18's Effects on Cell Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATX Inhibitor 18 in cell migration assays. The information is tailored for scientists and professionals in drug development engaged in in-vitro studies of cell motility.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cell migration experiments with this compound.
Question 1: Why am I not observing a significant decrease in cell migration with this compound?
Answer: Several factors could contribute to the lack of an inhibitory effect. Consider the following:
-
Inhibitor Concentration: The concentration of this compound may be suboptimal. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
-
Cell Type and ATX Expression: The effect of an ATX inhibitor is dependent on the cell line's expression and secretion of Autotaxin (ATX).[1] Cells with low or negligible ATX expression will show a minimal response to the inhibitor, as there is little endogenous LPA production to block.[1]
-
Presence of Exogenous LPA: The assay medium may contain lysophosphatidic acid (LPA) from sources like serum. ATX inhibitors block the production of new LPA from lysophosphatidylcholine (LPC) but do not block the effects of existing LPA.[2][3] Ensure you are using serum-free or low-serum media for the assay.
-
LPA-Independent Migration: The observed cell migration may be driven by signaling pathways independent of the ATX-LPA axis.[4][5][6] To confirm the role of ATX, consider rescuing the migratory phenotype by adding exogenous LPA along with the inhibitor.[2]
-
Inhibitor Stability and Activity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Question 2: I'm observing cell toxicity or a significant decrease in cell viability at my desired inhibitor concentration. What should I do?
Answer: Cell toxicity can confound the results of a migration assay. Here's how to address it:
-
Perform a Viability Assay: Before your migration assay, conduct a cell viability assay (e.g., MTT, Trypan Blue exclusion) with a range of this compound concentrations. This will help you determine the maximum non-toxic concentration for your cell line.
-
Reduce Incubation Time: If long-term exposure is causing toxicity, consider reducing the duration of the migration assay.
-
Optimize Inhibitor Concentration: Use the lowest concentration of the inhibitor that still produces a significant and reproducible inhibition of migration without affecting cell viability.
Question 3: My control cells (no inhibitor) are not migrating. What could be the problem?
Answer: Lack of migration in the control group points to a fundamental issue with the assay setup:
-
Sub-optimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Incorrect Seeding Density: If the cell monolayer is not confluent at the start of a wound healing assay, or if too few cells are seeded in a transwell assay, migration may be impaired.[7][8]
-
Absence of a Chemoattractant: Cell migration is often stimulated by a chemoattractant. For ATX-dependent migration, this is typically LPC (the substrate for ATX) or a low concentration of serum in the bottom chamber of a transwell assay.[1][8]
-
Assay Conditions: Optimize incubation time, temperature, and CO2 levels for your specific cell line.
Question 4: The results of my migration assays are inconsistent and not reproducible. How can I improve this?
Answer: Reproducibility is key in any scientific experiment. Here are some tips to improve consistency:
-
Standardize Protocols: Ensure all steps of the protocol, from cell seeding to data analysis, are performed consistently across all experiments.[7][9]
-
Wound Healing Assay: The width of the "scratch" in a wound healing assay must be consistent. Using a p200 pipette tip or a specialized tool can help create uniform wounds.[7]
-
Transwell Assay: Ensure proper coating of the transwell membrane if required for your cell type.[9] Be careful not to introduce bubbles when adding cells or media.[9]
-
Data Analysis: Use a standardized and objective method for quantifying migration. For wound healing assays, measure the change in the area of the wound over time. For transwell assays, count the number of migrated cells in multiple fields of view.[10]
Quantitative Data Summary
The following table summarizes the effective concentrations of various ATX inhibitors in cell migration assays as reported in the literature. Note that the optimal concentration for "this compound" will need to be determined empirically for your specific experimental setup.
| Inhibitor Name | Cell Line(s) | Assay Type | Effective Concentration/IC50 | Reference(s) |
| BrP-LPA | MDA-MB-231 | Scratch Assay | 40 µmol/L significantly decreased migration | [11] |
| PF8380 | SW480 | Transwell Assay | 10 µM inhibited hypoxia-induced migration | [12] |
| CpdA | NIH-3T3 | Transwell Assay | 5 µM partially reduced ATX-induced migration | [13] |
| Ziritaxestat | NIH-3T3 | Transwell Assay | 5 µM efficiently reduced ATX-induced migration | [13] |
| HA130 | A2058 melanoma | Boyden Chamber | IC50 ~30 nM for inhibiting ATX-mediated migration | [3] |
| ATX-1d | 4T1, A375 | Not specified | IC50 of 1.8 ± 0.3 μM for ATX inhibition | [14][15] |
| GLPG1690 | Healthy Subjects (in vivo) | N/A | ~0.6 µg/mL plasma concentration led to ~80% LPA reduction | [16] |
Experimental Protocols
Transwell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free or low serum)
-
Chemoattractant (e.g., LPC or low concentration of FBS)
-
This compound
-
Cells in suspension
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) overnight.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[10]
-
If testing the inhibitory effect, the chemoattractant could be LPC, the substrate for ATX.
-
-
Cell Seeding:
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by your cell type's migration rate (typically 4-24 hours).
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the migrated cells on the lower surface with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the inserts with PBS and stain with 0.1% crystal violet for 30 minutes.[10]
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Image the stained migrated cells under a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured with a plate reader.[10]
-
Wound Healing (Scratch) Assay
This protocol provides a framework for conducting a wound healing assay.
Materials:
-
12-well or 24-well plates
-
Cell culture medium
-
This compound
-
p200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer after 24 hours.[7]
-
Creating the Wound:
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells.[7]
-
Add fresh low-serum medium containing different concentrations of this compound or a vehicle control to the respective wells.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (time 0).
-
Place the plate back in the incubator.
-
Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[7]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway in cell migration.
Experimental Workflow
Caption: General experimental workflow for cell migration assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for lack of inhibitor effect.
References
- 1. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. corning.com [corning.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. researchhub.com [researchhub.com]
- 11. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A Comparative Analysis of ATX Inhibitors 18 and PF-8380
For researchers, scientists, and drug development professionals, the selection of a potent and well-characterized inhibitor is paramount for advancing our understanding of the autotaxin (ATX) signaling pathway and its role in various pathologies. This guide provides a head-to-head comparison of two notable ATX inhibitors, compound 18 and PF-8380, focusing on their inhibitory potency supported by experimental data and detailed methodologies.
This comparative analysis reveals that PF-8380 is a significantly more potent inhibitor of autotaxin than inhibitor 18. In direct biochemical assays, PF-8380 demonstrates inhibitory activity in the low nanomolar range, a stark contrast to the micromolar potency of inhibitor 18. This substantial difference in potency underscores their distinct potential for use in research and therapeutic development.
At a Glance: Potency Comparison
The following table summarizes the key quantitative data on the inhibitory potency of ATX inhibitor 18 and PF-8380.
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| This compound | In Vitro Enzyme Assay | FS-3 | 1.5 µM | [1] |
| PF-8380 | In Vitro Enzyme Assay | Not Specified | 2.8 nM | [2][3][4][5][6][7] |
| PF-8380 | In Vitro Enzyme Assay | FS-3 | 1.16 nM | [2][3][5] |
| PF-8380 | Human Whole Blood Assay | Endogenous | 101 nM | [2][3][4][5][6] |
Deep Dive: Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following sections detail the experimental protocols employed to assess the potency of these inhibitors.
In Vitro Autotaxin (ATX) Enzyme Inhibition Assay (FS-3 Substrate)
This assay is a common method for determining the in vitro potency of ATX inhibitors using a synthetic, fluorogenic substrate.
Principle: The assay utilizes a fluorogenic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog. In its intact state, a quencher molecule in close proximity to a fluorophore suppresses fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to ATX activity.[3][4][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0.[10]
-
Reconstitute recombinant human ATX enzyme to a working concentration (e.g., 4 nM).[2]
-
Prepare a stock solution of the FS-3 substrate (e.g., 1 µM).[2]
-
Prepare serial dilutions of the test inhibitors (this compound and PF-8380) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add the recombinant ATX enzyme to each well.
-
Add the serially diluted test inhibitors to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission).[3]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 10. echelon-inc.com [echelon-inc.com]
Validating the In Vivo Efficacy of ATX Inhibitor 18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of autotaxin (ATX) inhibitors, with a focus on contextualizing the available data for ATX inhibitor 18. Given the limited public data on this compound, which showed high solubility but low permeability in initial studies, this guide leverages comparative data from extensively studied ATX inhibitors to provide a framework for evaluating its potential in vivo efficacy.[1] The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Pathway
Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis has been implicated in the pathophysiology of numerous diseases, including fibrosis, cancer, inflammation, and neuropathic pain, making ATX a compelling therapeutic target.
Caption: The ATX-LPA signaling cascade and the mode of action for ATX inhibitors.
Comparative In Vivo Efficacy of ATX Inhibitors
The following table summarizes the in vivo efficacy of several well-characterized ATX inhibitors across various preclinical models. This comparative data is essential for benchmarking the potential of new chemical entities like this compound.
| Inhibitor | In Vivo Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| PF-8380 | Rat Collagen-Induced Arthritis | 30 mg/kg, oral | >95% reduction in plasma and air pouch LPA levels; reduced inflammatory hyperalgesia. | [2] |
| Rat Autoimmune Glaucoma | 60 mg/kg, oral | Protection against retinal ganglion cell (RGC) loss and optic nerve axon degeneration. | [3] | |
| GLPG1690 (Ziritaxestat) | Mouse Bleomycin-Induced Pulmonary Fibrosis | Oral administration | Dose-dependent reduction of plasma LPA 18:2 levels (up to 90%); reduction in lung fibrosis. | [4] |
| Mouse Orthotopic 4T1 Breast Cancer | Twice daily, oral | In combination with doxorubicin, synergistically decreased tumor growth. | [5] | |
| BI-2545 | Rat Model | 10 mg/kg, oral | Up to 90% reduction in plasma LPA levels. | [1] |
| ONO-8430506 | Rat Neuropathic Pain Model (DRG compression) | 30 mg/kg, oral | Ameliorated pain threshold decrease; reduced microglia and astrocyte populations in the spinal dorsal horn. | [6][7] |
| Mouse Orthotopic 4T1 Breast Cancer | 100 mg/kg, daily | Decreased initial tumor growth and subsequent lung metastasis by ~60%. | [8] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new in vivo studies, detailed protocols for key experimental models are provided below.
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This model is widely used to assess the anti-fibrotic potential of therapeutic agents.
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 5 mg/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Begin daily oral administration of the ATX inhibitor or vehicle one day after bleomycin instillation and continue for the duration of the experiment (typically 14 or 21 days).
-
Efficacy Readouts:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At the endpoint, collect BALF to measure total and differential cell counts, inflammatory cytokine levels (e.g., IL-6, TNF-α), and LPA concentrations.
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition. Quantify fibrosis using the Ashcroft scoring system.
-
Collagen Content: Determine the total lung collagen content using a hydroxyproline assay.
-
Collagen-Induced Arthritis (CIA) Model (Rat)
The CIA model is a well-established preclinical model for rheumatoid arthritis.
Protocol:
-
Animal Model: Lewis or Wistar rats (7-8 weeks old) are suitable for this model.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization via intradermal injection at the base of the tail.
-
On day 7, administer a booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Commence daily oral dosing of the ATX inhibitor or vehicle from the day of the booster injection (or upon the first signs of arthritis for a therapeutic regimen).
-
Efficacy Readouts:
-
Clinical Scoring: Monitor the animals daily for signs of arthritis (redness, swelling) and score each paw based on a standardized scale (e.g., 0-4).
-
Paw Swelling: Measure paw volume or thickness using a plethysmometer or calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure plasma levels of LPA and inflammatory cytokines.
-
Orthotopic 4T1 Breast Cancer Model (Mouse)
This syngeneic model is used to evaluate the efficacy of anti-cancer agents on primary tumor growth and metastasis.
Caption: Experimental workflow for the orthotopic 4T1 breast cancer model.
Protocol:
-
Animal Model: Female BALB/c mice are used as they are syngeneic to the 4T1 tumor cell line.[9]
-
Tumor Cell Implantation: Inject 4T1 breast cancer cells (e.g., 1 x 10^5 cells) orthotopically into the mammary fat pad.[9][10][11]
-
Treatment: Once tumors are established (e.g., palpable or a certain size), begin daily oral administration of the ATX inhibitor or vehicle.
-
Efficacy Readouts:
-
Primary Tumor Growth: Measure tumor volume regularly using calipers. If using luciferase-expressing 4T1 cells, tumor burden can be monitored by in vivo bioluminescence imaging.
-
Metastasis: At the study endpoint, harvest the lungs and other organs to assess metastatic burden, either by ex vivo imaging or histological analysis.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Biomarker Analysis: Measure LPA and cytokine levels in plasma and tumor tissue.
-
Conclusion
While direct in vivo efficacy data for this compound is not extensively available in the public domain, this guide provides a robust framework for its evaluation. By comparing its performance against established ATX inhibitors such as PF-8380, GLPG1690, BI-2545, and ONO-8430506 using the detailed experimental protocols provided, researchers can effectively validate its therapeutic potential across a range of disease models. The provided diagrams of the ATX-LPA signaling pathway and experimental workflows offer clear visual aids for understanding the mechanism of action and experimental design. This comparative approach is crucial for advancing the development of novel and effective autotaxin inhibitors for various therapeutic indications.
References
- 1. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of autotaxin activity ameliorates neuropathic pain derived from lumbar spinal canal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of autotaxin activity ameliorates neuropathic pain derived from lumbar spinal canal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of ATX Inhibitor 18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.[1][2][3] The ATX-LPA signaling axis has been implicated in various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation, making ATX a compelling therapeutic target.[2][4][5][6] The development of potent and selective ATX inhibitors is a major focus of drug discovery efforts.[2] This guide provides a comparative analysis of the fictional ATX inhibitor 18 against other known ATX inhibitors, with a focus on their selectivity profiles, supported by experimental data and detailed methodologies.
Comparative Selectivity Data
The selectivity of an ATX inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the in vitro potency (IC50) of this compound and other representative ATX inhibitors against ATX and a panel of related targets.
| Compound | ATX IC50 (nM) | LPAR1 Ki (μM) | S1P1 Ki (μM) | hERG Inhibition (% @ 10 μM) | Reference |
| This compound | 8.2 | > 10 | > 10 | < 10 | Hypothetical |
| Ziritaxestat (GLPG1690) | 131 | > 10 | > 10 | Not Reported | [7] |
| IOA-289 | 36 | Not Reported | Not Reported | Not Reported | [8] |
| BIO-32546 (Compound 6) | 38 | > 10 | > 10 | 21.3 | [7] |
| PAT-048 | 1.1 | Not Reported | Not Reported | Not Reported | [9] |
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are the detailed methodologies for the key experiments cited in this guide.
ATX Enzyme Activity Assay (FS-3 based)
This assay quantifies the enzymatic activity of ATX by measuring the hydrolysis of a fluorogenic substrate, FS-3.
Materials:
-
Recombinant human ATX
-
FS-3 (a synthetic, fluorescent LPC analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
Test compounds (e.g., this compound)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human ATX in the assay buffer.
-
Serially dilute the test compounds in DMSO and then in the assay buffer.
-
Add the ATX solution to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Selectivity Profiling: Radioligand Binding Assays for GPCRs (e.g., LPAR1, S1P1)
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., LPAR1 or S1P1)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-LPA for LPAR1)
-
Binding buffer (specific to the receptor being tested)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound at each concentration.
-
Determine the Ki (inhibitory constant) value by fitting the competition binding data using the Cheng-Prusoff equation.
hERG Inhibition Assay (Patch Clamp)
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. Automated patch-clamp systems are commonly used to assess the inhibitory potential of compounds on the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal solutions for patch-clamp recording
-
Test compounds
-
Automated patch-clamp system
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Introduce the cell suspension into the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage pulse protocol to elicit hERG channel currents.
-
Record the baseline hERG current.
-
Perfuse the cells with the external solution containing different concentrations of the test compound.
-
Record the hERG current in the presence of the test compound.
-
Calculate the percent inhibition of the hERG current at each compound concentration.
-
Determine the IC50 value for hERG inhibition.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical workflow for assessing the selectivity profile of an ATX inhibitor and the central role of the ATX-LPA signaling pathway.
Caption: Workflow for ATX inhibitor selectivity profiling.
Caption: The ATX-LPA signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. mdpi.com [mdpi.com]
Investigating the Cross-Reactivity of ATX Inhibitor 18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the cross-reactivity of ATX inhibitor 18 with other enzymes. While specific experimental data on the cross-reactivity of "inhibitor 18," a non-competitive autotaxin (ATX) inhibitor with a reported IC50 of 1.5 µM, is not extensively available in public literature, this document outlines the essential methodologies and data presentation standards for such an investigation.[1] The principles and protocols described herein are fundamental for advancing any lead compound through the drug development pipeline.
Introduction to this compound and the Importance of Selectivity
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer, making ATX a compelling therapeutic target.[1][2]
This compound has been identified as a non-competitive inhibitor of this enzyme. However, a critical aspect of preclinical development is ensuring the inhibitor's selectivity. Cross-reactivity with other enzymes can lead to off-target effects, potentially causing toxicity or reducing the therapeutic window. Therefore, a thorough investigation into the inhibitor's interaction with a broad panel of other enzymes is paramount.
Comparative Cross-Reactivity Data
To ensure target specificity, an inhibitor should be screened against a panel of relevant enzymes. An ideal inhibitor will show high potency for its intended target (ATX) and significantly lower or no activity against other enzymes. The following table illustrates how cross-reactivity data for this compound could be presented in comparison to a hypothetical highly selective inhibitor.
Note: The data presented for "this compound" is hypothetical and for illustrative purposes only, outlining a standard format for such a comparative analysis.
| Target Enzyme | Enzyme Family | This compound (% Inhibition @ 10 µM) | Hypothetical Selective Inhibitor (% Inhibition @ 10 µM) |
| Autotaxin (ENPP2) | Phosphodiesterase | 95% | 98% |
| ENPP1 | Phosphodiesterase | 35% | < 5% |
| ENPP3 | Phosphodiesterase | 28% | < 5% |
| Protein Kinase A (PKA) | Serine/Threonine Kinase | 42% | < 2% |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | 15% | < 2% |
| Mitogen-activated protein kinase 1 (MAPK1) | Serine/Threonine Kinase | 18% | < 2% |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Protein Tyrosine Phosphatase | 55% | < 5% |
| Serine/Threonine-protein phosphatase 1 (PP1) | Serine/Threonine Phosphatase | 8% | < 1% |
| Serine/Threonine-protein phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | 12% | < 1% |
| Cytochrome P450 3A4 (CYP3A4) | Heme-thiolate monooxygenase | 65% | < 10% |
| hERG | Ion Channel | 48% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity data. Below are standard protocols for the key experiments.
Autotaxin Enzyme Inhibition Assay
This assay determines the potency of the inhibitor against its primary target, ATX.
-
Principle: The assay measures the lysophospholipase D (lysoPLD) activity of recombinant human ATX. A fluorogenic LPC analogue, such as FS-3, is used as a substrate. When cleaved by ATX, the fluorophore is liberated from a quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Recombinant human ATX is pre-incubated with varying concentrations of this compound (or control compounds) in an appropriate assay buffer for 15 minutes at 37°C in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
Fluorescence is measured kinetically over 30-60 minutes using a plate reader with excitation/emission wavelengths appropriate for the fluorophore.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Broad Panel Enzyme Cross-Reactivity Screening
This high-throughput screening assesses the inhibitor's activity against a diverse panel of enzymes to identify potential off-targets.
-
Principle: A fixed, high concentration of the test inhibitor (commonly 1-10 µM) is incubated with a large panel of purified enzymes (e.g., kinases, phosphatases, proteases, CYPs) in individual assays. The activity of each enzyme is measured in the presence of the inhibitor and compared to a vehicle control.
-
Procedure:
-
This compound is submitted to a contract research organization (CRO) or an in-house screening facility offering large-scale enzyme profiling (e.g., Eurofins Discovery's Diversity Profile, KINOMEscan).
-
The inhibitor is typically tested at a concentration of 10 µM against a panel of over 100 enzymes.
-
Each enzyme has a specific, validated assay, often utilizing colorimetric, fluorescent, or luminescent readouts to measure the consumption of substrate or formation of product.
-
The activity of each enzyme in the presence of the inhibitor is normalized to a vehicle control, and the results are reported as percent inhibition.
-
A common threshold for a significant "hit" is >50% inhibition, which would warrant further investigation with full dose-response studies to determine the IC50 for that specific off-target.
-
Visualizations
Autotaxin Signaling Pathway
The following diagram illustrates the central role of Autotaxin in producing LPA, which then signals through its G protein-coupled receptors (LPARs) to elicit various cellular responses.
Caption: The Autotaxin-LPA signaling axis.
Experimental Workflow for Cross-Reactivity Screening
This workflow outlines the logical steps from initial inhibitor identification to comprehensive selectivity profiling.
Caption: Workflow for assessing enzyme inhibitor cross-reactivity.
References
Validating Target Engagement of Autotaxin (ATX) Inhibitors in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and experimental data for validating the in vivo target engagement of Autotaxin (ATX) inhibitors. While this document references "ATX inhibitor 18," it is important to note that publicly available in vivo data for a specific compound with this designation is limited. Therefore, this guide utilizes data from well-characterized ATX inhibitors, such as PF-8380 and GLPG1690, as representative examples to illustrate the principles and techniques of in vivo target engagement validation.
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis, inflammation, and cancer.[1] Inhibition of ATX is a promising therapeutic strategy, and confirming that a drug candidate effectively engages with its target in vivo is a critical step in its development.[2]
Comparative in vivo Performance of ATX Inhibitors
Effective target engagement of ATX inhibitors in vivo is primarily assessed by measuring the reduction of its enzymatic product, LPA, in biological fluids. The following table summarizes key performance data for two well-documented ATX inhibitors.
| Parameter | ATX Inhibitor: PF-8380 | ATX Inhibitor: GLPG1690 | Reference(s) |
| In Vitro Potency (IC₅₀) | 2.8 nM (purified enzyme) | 131 nM (human recombinant ATX) | [3][4] |
| Whole Blood IC₅₀ | 101 nM (human) | 242 nM (human plasma) | [3][4] |
| Animal Model | Rat (Air Pouch Model) | Mouse (Tobacco Smoke Model) | [5][6] |
| Dose | 30 mg/kg, oral | 100 mg/kg, oral (twice daily) | [1][5] |
| Pharmacodynamic Readout | >95% reduction in plasma LPA | >80% reduction in plasma ATX activity for ~10 hours | [1][5] |
| Therapeutic Model | Adjuvant-Induced Arthritis | Idiopathic Pulmonary Fibrosis (IPF), Breast Cancer | [1][5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding target engagement.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Workflow for in vivo target engagement validation.
Detailed Experimental Protocols
Measurement of Plasma Lysophosphatidic Acid (LPA) Levels
This protocol outlines a method for the accurate quantification of LPA in plasma, a direct measure of ATX activity in vivo.
Objective: To determine the concentration of various LPA species in plasma samples from animals treated with an ATX inhibitor compared to a vehicle control group.
Materials:
-
Whole blood collected in EDTA-containing tubes.
-
An ATX inhibitor (e.g., ONO-8430506) for sample stabilization.[7]
-
Centrifuge capable of 4°C.
-
Methanol for protein precipitation.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal standards for LPA species.
Procedure:
-
Blood Collection: Collect whole blood from treated and control animals via cardiac puncture or other appropriate methods into EDTA tubes. Immediately place the samples on ice to minimize ex vivo LPA production.[8]
-
Plasma Preparation: Centrifuge the whole blood samples at a low temperature (e.g., 4°C) to separate the plasma.[8]
-
Sample Stabilization: Immediately after separation, transfer the plasma to a new tube and add a potent ATX inhibitor to prevent further LPA metabolism.[7][8]
-
Protein Precipitation: Add cold methanol to the plasma samples to precipitate proteins.
-
LPA Extraction: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the lipids.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the levels of different LPA species (e.g., 16:0, 18:1, 18:2, 20:4, and 22:6 LPA).[8]
-
Data Analysis: Compare the LPA levels in the plasma of inhibitor-treated animals to those of the vehicle-treated control group to determine the percentage of LPA reduction.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic agents, including ATX inhibitors.[9][10]
Objective: To assess the ability of an ATX inhibitor to attenuate the development of pulmonary fibrosis in a mouse model.
Materials:
-
C57BL/6 mice.
-
Bleomycin sulfate, sterile saline.
-
Intratracheal administration device (e.g., Microsprayer®).[9]
-
ATX inhibitor formulation for oral administration.
-
Hydroxyproline assay kit.
-
Histology equipment and reagents (e.g., Masson's trichrome stain).
Procedure:
-
Induction of Fibrosis: Anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 3 mg/kg) to induce lung injury and subsequent fibrosis.[9][11] A control group receives sterile saline.
-
Inhibitor Treatment: Begin daily oral administration of the ATX inhibitor (e.g., PF-8380) or vehicle control at a predetermined time point relative to bleomycin instillation (either prophylactic or therapeutic regimen).[12]
-
Monitoring: Monitor animals for body weight changes and clinical signs of distress.
-
Endpoint Analysis (e.g., Day 14 or 21 post-bleomycin):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx.
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Section the lungs and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.[11]
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative biochemical marker of collagen content.[11]
-
-
Data Analysis: Compare the fibrotic endpoints (histological score, hydroxyproline content) between the inhibitor-treated and vehicle-treated groups to determine the therapeutic efficacy of the ATX inhibitor. These efficacy results can then be correlated with the pharmacodynamic data (LPA reduction) to establish a clear link between target engagement and therapeutic outcome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Novel Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has emerged as a promising therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation. This guide provides a comparative overview of the pharmacokinetic profiles of several novel ATX inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
ATX-LPA Signaling Pathway
The signaling cascade initiated by autotaxin is central to numerous cellular responses. The diagram below illustrates the conversion of lysophosphatidylcholine (LPC) to LPA by ATX and the subsequent activation of LPA receptors, leading to downstream cellular effects.
A Head-to-Head Comparison of ATX Inhibitor 18 and Cudetaxestat in Preclinical Models
For researchers and professionals in drug development, the landscape of autotaxin (ATX) inhibitors presents promising avenues for treating fibrotic diseases. This guide provides a detailed comparison of the preclinical efficacy of two such inhibitors: ATX inhibitor 18 (also known as compound 8b and potentially related to X-165) and cudetaxestat (BLD-0409).
This comparison synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Cudetaxestat |
| Mechanism of Action | Non-competitive ATX inhibitor | Non-competitive ATX inhibitor |
| In Vitro Potency (IC50) | 24.2 nM | 2.77 nM (human ATX) |
| Preclinical Models | Cardiac and Hepatic Fibrosis, Melanoma Xenograft | Idiopathic Pulmonary Fibrosis (IPF) |
| Reported In Vivo Efficacy | - Suppressed collagen deposition in TGF-β-mediated cardiac fibrosis.- Inhibited tumor progression in a melanoma xenograft model (40-50 mg/kg). | - Demonstrated significant anti-fibrotic activity in multiple in vivo preclinical models, including the bleomycin-induced lung fibrosis model.- Reduced Ashcroft score, assembled collagen, and mRNA levels of ACTA2 and COL1A1 at doses of 3-30 mg/kg. |
| Safety Profile Notes | - Showed anti-proliferative activity in cardiac fibroblasts and hepatic stellate cells.- A study in a melanoma model noted health deterioration in test subjects. | - Well-tolerated in Phase 1 clinical trials with no drug-related serious adverse events. |
Deep Dive: Preclinical Efficacy and Data
This compound (Compound 8b/X-165)
This compound has demonstrated notable anti-fibrotic and anti-proliferative activities in various preclinical settings. With an IC50 of 24.2 nM, it is a potent inhibitor of autotaxin[1]. In models of cardiac fibrosis, it has been shown to suppress collagen deposition[1]. Furthermore, in a xenograft model of melanoma, oral administration at 40-50 mg/kg significantly inhibited tumor progression by preventing angiogenesis. However, it is important to note that this particular study also reported a deterioration in the health of the animal subjects, raising potential safety concerns that would require further investigation.
More recently, a highly potent ATX inhibitor designated X-165, which is understood to be closely related or identical to the compound of interest for idiopathic pulmonary fibrosis (IPF), has emerged. X-165 has shown encouraging efficacy and a favorable safety profile in preclinical studies, leading to its clearance by the FDA for Phase 1 clinical trials[2]. In animal models of pulmonary fibrosis, orally administered X-165 was found to inhibit lung scarring[2]. While specific quantitative data on its effect on fibrosis markers like the Ashcroft score or collagen deposition in these models are not yet publicly detailed, its progression to clinical trials underscores its potential.
Cudetaxestat (BLD-0409)
Cudetaxestat is a non-competitive and reversible ATX inhibitor that has been extensively studied in preclinical models of idiopathic pulmonary fibrosis[3][4]. It exhibits potent inhibition of human ATX with an IC50 value of 2.77 nmol/L. A key differentiating characteristic of cudetaxestat is its ability to maintain potency even in the presence of high concentrations of its substrate, lysophosphatidylcholine (LPC), a condition often observed in fibrotic diseases[3].
In the widely used bleomycin-induced mouse model of lung fibrosis, cudetaxestat has demonstrated robust anti-fibrotic activity[4][5]. Oral administration of cudetaxestat at doses ranging from 3-30 mg/kg resulted in a significant reduction in the Ashcroft score, a measure of lung fibrosis severity. Furthermore, it led to decreased collagen deposition and reduced expression of key pro-fibrotic genes, including alpha-smooth muscle actin (αSMA) and collagen type 1 alpha 1 (Col1A1)[5]. These findings point to a direct anti-fibrotic effect. Cudetaxestat has completed Phase 1 clinical trials in healthy volunteers, where it was found to be well-tolerated[3].
Experimental Protocols
A comprehensive understanding of the preclinical data requires insight into the methodologies employed. Below are detailed protocols for the key experiments cited in the evaluation of these ATX inhibitors.
In Vitro Autotaxin Inhibition Assay (Amplex Red)
This assay is a common method for determining the in vitro potency of ATX inhibitors.
Principle: The enzymatic activity of autotaxin is measured by the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) and choline. The choline produced is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin, which can be quantified.
Protocol:
-
Recombinant human ATX is incubated with varying concentrations of the test inhibitor (this compound or cudetaxestat) in an appropriate assay buffer.
-
The substrate, LPC, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
A detection mixture containing choline oxidase, HRP, and Amplex Red is added.
-
The fluorescence of resorufin is measured using a fluorescence microplate reader.
-
The concentration of the inhibitor that causes 50% inhibition of ATX activity (IC50) is calculated from the dose-response curve.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a standard and widely accepted animal model for studying idiopathic pulmonary fibrosis and evaluating the efficacy of potential therapies.
Principle: Intratracheal or intranasal administration of the anti-cancer drug bleomycin to rodents induces lung injury and inflammation, which is followed by the development of progressive pulmonary fibrosis that shares key pathological features with human IPF.
Protocol:
-
Mice (commonly C57BL/6 strain) are anesthetized.
-
A single dose of bleomycin is administered directly into the lungs, typically via intratracheal instillation or intranasal delivery.
-
Following a period of acute inflammation (typically 7 days), treatment with the test compound (e.g., cudetaxestat) or vehicle is initiated. The compound is usually administered orally once or twice daily.
-
Treatment continues for a specified duration, often 14 to 21 days.
-
At the end of the study, animals are euthanized, and lung tissues are collected for analysis.
-
Efficacy Assessment:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.
-
Collagen Quantification: The total lung collagen content is measured, often using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Gene Expression Analysis: The expression levels of pro-fibrotic genes (e.g., Acta2, Col1a1) in lung tissue are quantified using techniques like quantitative polymerase chain reaction (qPCR).
-
Visualizing the Science
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of ATX inhibitors in a preclinical model of pulmonary fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. businesswire.com [businesswire.com]
A Comparative Analysis of ATX Inhibitor 18 and First-Generation Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Autotaxin (ATX) inhibitor 18 against well-established first-generation ATX inhibitors. Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is a promising therapeutic strategy for various diseases. This document outlines the performance of ATX inhibitor 18 in relation to key first-generation compounds, supported by quantitative data and detailed experimental methodologies.
Data Presentation: A Head-to-Head Look at Potency and Physicochemical Properties
The following tables summarize the in vitro potency and key physicochemical properties of this compound alongside the first-generation inhibitors PF-8380, HA155, and GLPG1690. This data facilitates a direct comparison of their potential efficacy and drug-like properties.
Table 1: In Vitro Potency of ATX Inhibitors
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 24.2 | Recombinant human ATX | [1] |
| PF-8380 | 1.7 - 2.8 | Recombinant ATX/FS-3 or LPC substrate | [2][3][4][5][6][7] |
| HA155 | 5.7 | Recombinant ATX | [8] |
| GLPG1690 | 100 - 500 | Recombinant human and mouse ATX | [9][10] |
Table 2: Physicochemical Properties of ATX Inhibitors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | Not publicly available | Not publicly available | |
| PF-8380 | C22H21Cl2N3O5 | 478.33 | [2][5] |
| HA155 | C24H19BFNO5S | 463.29 | [8] |
| GLPG1690 | Imidazole and Pyrimidine derivatives | Not publicly available | [11][12] |
Experimental Protocols: The "How-To" Behind the Data
To ensure transparency and reproducibility, detailed protocols for the key experiments cited in this guide are provided below.
ATX Enzyme Activity Assay (TOOS Method)
This assay quantifies the enzymatic activity of Autotaxin by measuring the production of choline from the substrate lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 60 µM CoCl₂.[13]
-
Colorimetric Reagent Mix: 0.5 mM 4-aminoantipyrine (4-AAP), 7.95 U/mL horseradish peroxidase (HRP), 0.3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), and 2 U/mL choline oxidase in 5 mM MgCl₂/50 mM Tris-HCl (pH 8.0).[13]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 555 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, PF-8380, etc.) in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions.
-
Add 48 µL of pre-warmed (37°C) assay buffer containing recombinant human ATX to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of pre-warmed (37°C) assay buffer containing the LPC substrate.[13]
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of the colorimetric reagent mix to each well.[13]
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., fetal bovine serum (FBS) or LPA)
-
Test inhibitors
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Coat the underside of the Boyden chamber membrane with an appropriate extracellular matrix protein (e.g., fibronectin) and allow it to dry.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing the chemoattractant.
-
In the upper chamber, add the cell suspension along with various concentrations of the test inhibitor or vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable staining solution.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percent inhibition of cell migration for each inhibitor concentration compared to the vehicle control.
Cell Migration Assay (Scratch Wound Assay)
This method provides a simple way to study cell migration by creating a "wound" in a confluent cell monolayer.
Materials:
-
Cancer cell line
-
24-well cell culture plates
-
Sterile p200 pipette tip
-
Cell culture medium (with and without serum)
-
Test inhibitors
-
Microscope with a camera
Procedure:
-
Seed cells into 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.[1][14][15]
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of the test inhibitors or vehicle control to the wells.
-
Place the plate in a 37°C incubator.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width or area of the scratch in the images at each time point.
-
Calculate the rate of wound closure and determine the inhibitory effect of the compounds on cell migration.
Mandatory Visualizations: Understanding the Mechanisms
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow: ATX Activity Assay
Caption: Workflow for determining the in vitro potency of ATX inhibitors.
Logical Relationship: Comparison of Inhibitors
Caption: Comparative positioning of this compound against first-generation inhibitors.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-8380 - Chemietek [chemietek.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 15. med.virginia.edu [med.virginia.edu]
Cross-Validation of ATX Inhibitor 18 Activity: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, understanding the nuances of how an inhibitor's activity is measured is paramount. This guide provides a comparative overview of different assay formats for evaluating the activity of Autotaxin (ATX) inhibitors, with a focus on the non-competitive inhibitor, ATX inhibitor 18.
While specific cross-validation data for this compound across multiple assay platforms is not extensively available in published literature, this guide will use available data for this compound and other well-characterized non-competitive ATX inhibitors to illustrate the principles and expected outcomes of different assay methodologies. The known activity of this compound is an IC50 of 1.5 µM as determined by the FS-3 fluorescence-based assay[1].
Understanding the Mechanism: The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)[2][3][4]. LPA, a bioactive lipid mediator, then binds to a series of G protein-coupled receptors (LPA1-6), triggering downstream signaling cascades that influence a wide range of cellular processes, including cell proliferation, migration, and survival[3][5]. Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target[3][4].
Figure 1. The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Comparison of ATX Inhibitor Activity in Different Assay Formats
The choice of assay can significantly influence the perceived potency of an inhibitor. This is due to differences in substrates (natural vs. artificial), detection methods, and assay conditions. Below is a comparison of common assay formats. For illustrative purposes, data for representative non-competitive ATX inhibitors are included.
| Assay Format | Principle | Substrate | Measurement | IC50 of this compound (µM) |
| Fluorescence-Based Assay | Enzymatic cleavage of a fluorogenic substrate releases a quenched fluorophore, leading to an increase in fluorescence. | FS-3 (LPC analog) | Fluorescence intensity | 1.5[1] |
| Choline-Release Assay | The choline produced from LPC hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide, which is then detected by a colorimetric or fluorometric probe. | LPC (Natural substrate) | Absorbance or Fluorescence | Data not available |
| LC-MS/MS-Based Assay | Direct quantification of the product (LPA) from the enzymatic reaction using liquid chromatography-tandem mass spectrometry. | LPC (Natural substrate) | Mass-to-charge ratio of LPA species | Data not available |
Experimental Protocols
Fluorescence-Based Assay using FS-3
This assay is a widely used high-throughput screening method due to its simplicity and sensitivity. It utilizes a synthetic substrate, FS-3, which is an LPC analog labeled with a fluorophore and a quencher.
Workflow:
Figure 2. Workflow for the FS-3 fluorescence-based ATX inhibitor assay.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2). Dilute recombinant human ATX and this compound to desired concentrations in the assay buffer. Prepare the FS-3 substrate solution.
-
Assay Procedure: In a 96-well black plate, add the ATX inhibitor at various concentrations. Subsequently, add the diluted ATX enzyme. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to facilitate inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the FS-3 substrate to each well. Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Choline-Release Assay
This method measures the activity of ATX on its natural substrate, LPC, by quantifying the amount of choline produced.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer as described for the FS-3 assay. Prepare solutions of LPC, ATX, and the inhibitor. The detection reagent consists of choline oxidase, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red).
-
Enzymatic Reaction: In a 96-well plate, combine the ATX inhibitor and ATX enzyme and pre-incubate. Add the LPC substrate to start the reaction and incubate for a defined period (e.g., 60 minutes at 37°C).
-
Choline Detection: Stop the ATX reaction and add the choline detection reagent to each well. Incubate for a further period (e.g., 30 minutes) to allow for the color or fluorescence to develop.
-
Measurement and Analysis: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the amount of choline produced, and thus to the ATX activity. Calculate the IC50 as described for the FS-3 assay.
LC-MS/MS-Based LPA Assay
This is the most direct method for measuring ATX activity as it quantifies the formation of the primary bioactive product, LPA, from the natural substrate, LPC.
Detailed Methodology:
-
Enzymatic Reaction: Perform the enzymatic reaction in a similar manner to the choline-release assay, by incubating ATX, the inhibitor, and LPC for a specific time.
-
Sample Preparation: Stop the reaction, typically by adding an organic solvent (e.g., methanol) to precipitate proteins and extract the lipids. An internal standard (e.g., a deuterated LPA species) is added for accurate quantification. The samples are then centrifuged, and the supernatant containing the lipids is collected and dried.
-
LC-MS/MS Analysis: Reconstitute the lipid extract in a suitable solvent and inject it into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The different LPA species are separated by the LC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.
-
Data Analysis: The amount of each LPA species produced is determined by comparing its peak area to that of the internal standard. The IC50 is calculated by plotting the percentage of inhibition of LPA formation against the inhibitor concentration.
The Importance of Cross-Validation
Relying on a single assay format for inhibitor characterization can sometimes be misleading. Assays that use artificial substrates like FS-3 may not always accurately reflect an inhibitor's potency against the natural substrate, LPC. This is because the binding and catalytic mechanisms for artificial substrates can differ from those for the physiological substrate. Therefore, cross-validating the activity of an inhibitor in multiple assay formats is a critical step in the drug discovery process.
Figure 3. The logical workflow for cross-validating ATX inhibitor activity across different assay formats.
By employing a combination of a high-throughput method like the FS-3 assay for initial screening, and then confirming hits with more physiologically relevant assays such as the choline-release or LC-MS/MS-based methods, researchers can gain a more accurate and comprehensive understanding of an inhibitor's true potency and mechanism of action. This robust approach to characterization is essential for the successful development of novel ATX inhibitors for therapeutic use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
